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  • Product: 3-Fluoro-4-propoxybenzoic acid
  • CAS: 203115-97-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Fluoro-4-propoxybenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-propoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that holds significant interest in the fields of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-propoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that holds significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a propoxy group onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The propoxy group, in turn, can modulate lipophilicity and target engagement. This guide provides a comprehensive overview of 3-Fluoro-4-propoxybenzoic acid, including its identification, a proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and a discussion of its potential applications in research and development. While this compound is commercially available, detailed characterization and application data in the public domain are limited, necessitating a predictive and comparative approach based on closely related analogues.

Part 1: Core Identification and Physicochemical Properties

Predicted Physicochemical Data

The following table summarizes the predicted and known physicochemical properties of 3-Fluoro-4-propoxybenzoic acid. These values are crucial for understanding its behavior in various experimental settings, from reaction work-ups to formulation development.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁FO₃[1][2]
Molecular Weight 198.19 g/mol [1][2]
MDL Number MFCD01861238[1][2]
InChI Key LRODKDWZDVBONM-UHFFFAOYSA-N[1][2]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in waterInferred from structural analogues
pKa Predicted: ~4-5Inferred from benzoic acid and its derivatives

Part 2: Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 3-Fluoro-4-propoxybenzoic acid is not readily found, a highly plausible and efficient synthetic route can be designed based on well-established Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 3-fluoro-4-hydroxybenzoic acid, which is a commercially available starting material.[3][4]

Proposed Synthetic Pathway

The proposed synthesis proceeds in a single, high-yielding step from 3-fluoro-4-hydroxybenzoic acid.

Synthesis_of_3-Fluoro-4-propoxybenzoic_acid start 3-Fluoro-4-hydroxybenzoic acid product 3-Fluoro-4-propoxybenzoic acid start->product Williamson Ether Synthesis reagents 1-Bromopropane (or 1-Iodopropane) K₂CO₃ (or other suitable base) Acetone (or DMF) reagents->product

Caption: Proposed Williamson Ether Synthesis of 3-Fluoro-4-propoxybenzoic Acid.

Detailed Experimental Protocol

This protocol is a predictive guide based on standard laboratory procedures for Williamson ether synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a weak inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to deprotonate the phenolic hydroxyl group.

  • Alkylating Agent: Add the alkylating agent, 1-bromopropane or 1-iodopropane (1.1-1.5 eq), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and cost-effective base suitable for deprotonating the phenol without causing unwanted side reactions with the carboxylic acid moiety.

  • Choice of Solvent: Acetone and DMF are excellent solvents for this reaction as they are polar aprotic, effectively solvating the ions involved without interfering with the nucleophilic attack.

  • Choice of Alkylating Agent: 1-Iodopropane is more reactive than 1-bromopropane and may lead to shorter reaction times, but 1-bromopropane is often more economical.

Part 3: Spectroscopic Characterization (Predicted)

In the absence of published spectra for 3-Fluoro-4-propoxybenzoic acid, the following table provides predicted key spectroscopic data based on its structure and data from analogous compounds.

TechniquePredicted Key Signals
¹H NMR - Triplet at ~1.0 ppm (3H, -CH₃ of propoxy)- Sextet at ~1.8 ppm (2H, -CH₂- of propoxy)- Triplet at ~4.0 ppm (2H, -OCH₂- of propoxy)- Aromatic protons (3H) between 6.9-8.0 ppm with characteristic splitting patterns due to fluorine and ortho/meta coupling.- Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Aliphatic carbons of the propoxy group (~10, 22, 70 ppm).- Aromatic carbons with characteristic C-F coupling constants.- Carboxylic acid carbonyl carbon (~170 ppm).
¹⁹F NMR - A singlet or a multiplet (depending on coupling with aromatic protons) in the typical range for an aryl fluoride.
IR (Infrared) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700 cm⁻¹).- C-O-C (ether) stretches (~1250 and 1050 cm⁻¹).- C-F stretch (~1200-1300 cm⁻¹).
Mass Spec (MS) - Molecular ion peak [M]⁺ at m/z = 198.19.

Part 4: Applications in Research and Drug Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The specific structural motifs of 3-Fluoro-4-propoxybenzoic acid suggest its potential utility in several areas:

  • As a Building Block: This compound is an ideal starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, enabling its incorporation into a wide range of molecular architectures.[5]

  • In Drug Discovery: Fluorinated aromatic compounds are prevalent in pharmaceuticals.[3] The presence of the fluorine atom can enhance binding to target proteins and improve metabolic stability. The propoxy group can be tailored to optimize pharmacokinetic properties. Analogous fluorinated and alkoxylated benzoic acids have been investigated as intermediates in the synthesis of treatments for a variety of conditions.

  • In Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of 3-Fluoro-4-propoxybenzoic acid could impart desirable properties for these applications.

Part 5: Safety and Handling

No specific safety data for 3-Fluoro-4-propoxybenzoic acid is available. Therefore, it is crucial to handle this compound with the same precautions as other, structurally related, and potentially hazardous chemicals. The safety information for analogous compounds like 3-fluoro-4-nitrobenzoic acid suggests that it may cause skin and eye irritation.[6]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Fluoro-4-propoxybenzoic acid represents a valuable, yet under-characterized, chemical entity with significant potential in synthetic chemistry, drug discovery, and materials science. This guide provides a foundational understanding of its properties, a robust and logical proposed synthesis, and an informed perspective on its potential applications. As research into fluorinated organic molecules continues to expand, it is anticipated that the utility of this and similar compounds will become increasingly apparent. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry and applications of 3-Fluoro-4-propoxybenzoic acid.

References

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Cardiovascular Disease Research. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Cardiovascular Disease Research. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-4-propoxybenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Fluoro-4-propoxybenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-propoxybenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, a probable synthetic route, and its potential applications, drawing upon data from analogous compounds to present a complete picture for research and development professionals.

Chemical Identity and Structure

3-Fluoro-4-propoxybenzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom at the 3-position and a propoxy group at the 4-position of the benzene ring.

Molecular Structure:

The structure of 3-Fluoro-4-propoxybenzoic acid is depicted below. The molecule's reactivity and properties are largely dictated by the interplay of the electron-withdrawing carboxylic acid and fluorine groups, and the electron-donating propoxy group.

Caption: 2D Chemical Structure of 3-Fluoro-4-propoxybenzoic acid.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-Fluoro-4-propoxybenzoic acid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
InChI 1S/C10H11FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13)
InChI Key LRODKDWZDVBONM-UHFFFAOYSA-N
SMILES CCCOC1=C(F)C=C(C=C1)C(=O)O
MDL Number MFCD01861238

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/InformationBasis for Estimation
Melting Point Likely a solid at room temperature with a melting point in the range of 100-150 °C.3-Fluoro-4-methoxybenzoic acid has a melting point of 211-213 °C[1]. The longer propoxy chain may lead to a lower melting point compared to the methoxy analog. 3-Fluoro-4-hydroxybenzoic acid has a melting point of 154-158 °C[2].
Boiling Point Not available. Likely to decompose before boiling at atmospheric pressure.Aromatic carboxylic acids often have high boiling points and may decompose upon heating.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).The carboxylic acid group provides some water solubility, but the aromatic ring and propoxy group decrease it. 3-Fluoro-4-hydroxybenzoic acid is slightly soluble in water[2].
pKa Estimated to be around 4.The pKa of benzoic acid is 4.2. The electron-withdrawing fluorine atom would slightly decrease the pKa, making it a slightly stronger acid.
LogP Estimated to be in the range of 2.5-3.0.The propoxy group significantly increases the lipophilicity compared to a hydroxyl or methoxy group.

Synthesis Protocol

A robust and logical synthetic route to 3-Fluoro-4-propoxybenzoic acid involves the Williamson ether synthesis starting from the readily available 3-fluoro-4-hydroxybenzoic acid. This multi-step process involves the protection of the carboxylic acid group, etherification of the phenolic hydroxyl group, and subsequent deprotection.

Workflow for the Synthesis of 3-Fluoro-4-propoxybenzoic Acid:

G A 3-Fluoro-4-hydroxybenzoic acid B Protection of Carboxylic Acid (Esterification) A->B Methanol, Acid Catalyst (e.g., H₂SO₄) C Methyl 3-fluoro-4-hydroxybenzoate B->C D Etherification (Williamson Ether Synthesis) C->D 1-Bromopropane, Base (e.g., K₂CO₃) E Methyl 3-fluoro-4-propoxybenzoate D->E F Deprotection (Saponification) E->F Base (e.g., NaOH), then Acid G 3-Fluoro-4-propoxybenzoic acid F->G

Caption: Proposed synthetic workflow for 3-Fluoro-4-propoxybenzoic acid.

Step-by-Step Experimental Protocol:

This protocol is adapted from established methods for the etherification of substituted hydroxybenzoic acids[3].

Part 1: Protection of the Carboxylic Acid (Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Acid Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-fluoro-4-hydroxybenzoate. This intermediate can often be used in the next step without further purification.

Part 2: Etherification (Williamson Ether Synthesis)

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) from the previous step in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base and Alkyl Halide Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Then, add 1-bromopropane (1.2 eq).

  • Heating: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 3-fluoro-4-propoxybenzoate. Purify by column chromatography if necessary.

Part 3: Deprotection (Saponification)

  • Reaction Setup: Dissolve the methyl 3-fluoro-4-propoxybenzoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq).

  • Heating: Heat the mixture to reflux and stir until the ester is fully hydrolyzed, as monitored by TLC.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-Fluoro-4-propoxybenzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications in Research and Drug Development

While specific applications of 3-Fluoro-4-propoxybenzoic acid are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from the applications of analogous fluorinated and alkoxy-substituted benzoic acids.

  • Medicinal Chemistry Building Block: The presence of three distinct functional groups (carboxylic acid, fluorine, and propoxy ether) makes this compound a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the aromatic ring can undergo further substitution reactions.

  • Drug Discovery Intermediate: Fluorinated benzoic acids are common intermediates in the synthesis of pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. For instance, related 3-fluoro-4-methoxybenzoic acid derivatives have been investigated for applications in treating Alzheimer's disease and for their antimicrobial properties[1]. Similarly, derivatives of 3-fluoro-4-hydroxybenzoic acid have been used to prepare potent inhibitors of KCa2/3 channels[4]. It is plausible that 3-Fluoro-4-propoxybenzoic acid could serve as a key intermediate in the development of novel therapeutics targeting a range of diseases.

  • Materials Science: Aromatic carboxylic acids are also utilized in the development of new materials, such as liquid crystals and polymers. The specific stereoelectronic properties imparted by the fluorine and propoxy groups could be exploited to create materials with unique optical or electronic properties.

Safety and Handling

Table 3: Hazard and Precautionary Information (Inferred)

Hazard CategoryGHS Hazard Statements (Inferred)Precautionary Statements (Inferred)
Skin Corrosion/Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-Fluoro-4-propoxybenzoic acid is a valuable chemical entity with significant potential as a building block in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and exploration of its applications by leveraging data from structurally related compounds. Its unique combination of functional groups offers a versatile platform for the development of novel molecules with tailored properties, making it a compound of interest for further scientific investigation.

References

  • Chem-Impex. 3-Fluoro-4-hydroxybenzoic acid. [Link]

  • SLS. 3-Fluoro-4-hydroxybenzoic acid | 544809-1G | SIGMA-ALDRICH. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Foundational

Fluorinated Alkoxybenzoic Acid Derivatives: A Comprehensive Technical Guide on Dual-Utility Scaffolds

Executive Summary Fluorinated alkoxybenzoic acid derivatives represent a highly versatile chemical scaffold with profound implications across two distinct scientific domains: advanced materials science (specifically liqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated alkoxybenzoic acid derivatives represent a highly versatile chemical scaffold with profound implications across two distinct scientific domains: advanced materials science (specifically liquid crystal technologies) and pharmaceutical drug development. By combining the hydrogen-bonding capacity of the carboxylic acid moiety, the steric flexibility of terminal alkoxy chains, and the unique stereoelectronic effects of fluorine substitution, these compounds serve as foundational building blocks. This whitepaper synthesizes current literature to explore their structure-property relationships, experimental methodologies, and applications spanning from high-birefringence supramolecular assemblies to nanomolar-potency anti-parasitic agents.

Chemical & Structural Significance

The molecular architecture of fluorinated alkoxybenzoic acids is intentionally designed to leverage three distinct functional zones:

  • The Carboxyl Group (-COOH): Acts as a robust hydrogen-bond donor and acceptor. In materials science, this facilitates the formation of supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs)[1]. In pharmacology, it anchors the molecule to target enzyme active sites[2].

  • The Terminal Alkoxy Chain (-OR): Chain elongation directly modulates lipophilicity (LogP) in drug candidates and governs the temperature range of mesophases (e.g., expanding the nematic phase) in liquid crystals[3].

  • Fluorine Substitution (-F): The introduction of highly electronegative, low-steric-bulk fluorine atoms drastically alters the molecule's properties. Lateral fluorination in liquid crystals reduces rotational viscosity and melting points[3]. In pharmacokinetics, it improves metabolic stability by blocking cytochrome P450 oxidation sites and modulates the pKa of the adjacent carboxyl group for optimal physiological ionization[2].

G Core Fluorinated Alkoxybenzoic Acid Scaffold LatF Lateral Fluorine Substitution Core->LatF Alk Terminal Alkoxy Chain Elongation Core->Alk COOH Carboxylic Acid Group Core->COOH Prop1 Decreased Rotational Viscosity LatF->Prop1 Prop2 Expanded Nematic Phase Alk->Prop2 Prop3 H-Bonding / Target Enzyme Anchoring COOH->Prop3

Fig 1. Structure-Property Relationship (SAR) logic for fluorinated alkoxybenzoic acids.

Applications in Materials Science: Advanced Liquid Crystals

Hydrogen-Bonded Liquid Crystals (HBLCs)

Fluorinated 4-n-alkoxybenzoic acids are frequently complexed with proton acceptors (such as 4-pentyl-4-biphenylcarbonitrile, 5CB) to form HBLCs. The non-covalent nature of these complexes allows for dynamic, stimuli-responsive materials. Research demonstrates that lateral fluorine substitution on the benzoic acid core destabilizes highly ordered smectic phases (like SmE) while promoting highly birefringent nematic phases, which are critical for fast-switching optical displays[3],[1].

Orthoconic Antiferroelectric Liquid Crystals (OAFLCs)

Fluorinated terminal alkoxy chains are pivotal in resolving the "light leakage" issue in the dark state of liquid crystal displays. OAFLCs utilizing partially fluorinated alkoxybenzoic acid derivatives exhibit a chiral, tilted smectic phase where the tilt angle between adjacent layers is exactly 90 degrees. This orthoconic geometry, stabilized by the fluorinated chains, results in perfect dark states and sub-millisecond switching times[4].

Pharmaceutical Applications: Trypanosome Alternative Oxidase Inhibitors

Beyond materials, 4-alkoxybenzoic acid derivatives have emerged as potent inhibitors of Trypanosome Alternative Oxidase (TAO), a validated drug target for Trypanosoma brucei (the causative agent of African sleeping sickness)[2].

Because bloodstream-form trypanosomes lack a functional oxidative phosphorylation pathway, they rely entirely on glycolysis. TAO is responsible for reoxidizing the NADH generated during glycolysis. Blocking TAO leads to rapid parasite death[2],[5]. Recent Structure-Activity Relationship (SAR) studies reveal that specific 4-alkoxybenzoic acid derivatives (particularly those with a 2-hydroxy-6-methyl scaffold) exhibit single-digit nanomolar inhibition of TAO. Fluorine substitutions in these scaffolds are strategically placed to enhance target binding affinity without compromising the molecule's ability to cross biological membranes[2].

G G_node Glycolysis in T. brucei N_node NADH Accumulation G_node->N_node T_node Trypanosome Alternative Oxidase (TAO) N_node->T_node Reoxidation required O_node O2 Reduction to H2O T_node->O_node Normal Pathway D_node Parasite Death T_node->D_node Pathway Blocked I_node Fluorinated 4-Alkoxybenzoic Acid Inhibitor I_node->T_node Competitive Inhibition

Fig 2. Mechanism of action for TAO inhibition by fluorinated alkoxybenzoic acid derivatives.

Experimental Methodologies

To ensure scientific rigor, the following self-validating protocols detail the synthesis of HBLCs and the pharmacological assay of TAO inhibitors. Causality is embedded in each step to explain the why behind the protocol.

Protocol A: Synthesis and Characterization of Fluorinated HBLCs

Objective: To form a 1:1 molar supramolecular complex between 4-n-alkoxy-2,3-difluorobenzoic acid and a proton acceptor (e.g., 5CB)[1].

  • Equimolar Preparation: Weigh exactly 1.0 mmol of the fluorinated alkoxybenzoic acid and 1.0 mmol of 5CB. Causality: A strict 1:1 ratio prevents uncomplexed monomeric impurities from disrupting the mesophase transitions.

  • Solvent Dissolution: Dissolve both components in 10 mL of anhydrous N,N-Dimethylformamide (DMF) or Ethanol. Causality: These polar aprotic/protic solvents completely solubilize both the rigid core and the lipophilic chains without permanently outcompeting the target hydrogen bonds during the drying phase.

  • Evaporation & Annealing: Stir magnetically at 60°C for 2 hours, then slowly evaporate the solvent under a vacuum at 40°C. Causality: Slow evaporation ensures thermodynamic control, allowing the molecules to self-assemble into the lowest-energy H-bonded state.

  • Validation (FT-IR & DSC):

    • Run FT-IR to observe the shift of the -COOH carbonyl stretch and the appearance of Fermi resonance bands (approx. 2500 cm⁻¹), confirming H-bond formation[1].

    • Perform Differential Scanning Calorimetry (DSC) at a cooling rate of 5-10°C/min. Causality: This specific cooling rate is slow enough to prevent supercooling artifacts while fast enough to resolve closely spaced Smectic-to-Nematic transitions.

G A Equimolar Mixing (Fluorinated Acid + Acceptor) B Solvent Evaporation (Ethanol/DMF) A->B Heat & Stir C FT-IR Spectroscopy (Confirm H-Bonding) B->C Solid Complex D DSC Analysis (Thermal Transitions) B->D Thermal Data E POM Imaging (Mesophase Identification) B->E Optical Texture

Fig 3. Experimental workflow for synthesizing and characterizing fluorinated HBLCs.

Protocol B: TAO Enzyme Inhibition Assay

Objective: To determine the IC₅₀ of fluorinated alkoxybenzoic acid derivatives against recombinant TAO[2].

  • Enzyme Preparation: Prepare recombinant TAO in a buffer containing 50 mM Tris-HCl (pH 7.4) and 0.05% n-dodecyl-β-D-maltoside. Causality: The detergent is critical to maintain the solubility and active conformation of this membrane-bound di-iron protein.

  • Substrate Addition: Add 150 μM of ubiquinol-1 (the electron donor).

  • Spectrophotometric Monitoring: Monitor the oxidation of ubiquinol to ubiquinone continuously at 278 nm using a UV-Vis spectrophotometer. Causality: 278 nm is the optimal wavelength where the difference in molar absorptivity between ubiquinol and ubiquinone is maximized, allowing precise kinetic tracking.

  • Inhibitor Titration: Introduce the fluorinated alkoxybenzoic acid derivative in varying concentrations (0.1 nM to 10 μM) and calculate the IC₅₀ via non-linear regression.

Quantitative Data Summaries

The dual utility of these derivatives is best illustrated through their quantitative performance metrics in both fields.

Table 1: Mesomorphic Transition Temperatures of Fluorinated HBLCs Note: Data reflects the impact of lateral fluorination and chain length on phase transitions[3],[1].

Compound / MixtureAlkoxy Chain LengthFluorination PositionPhase Transitions (Cooling, °C)Enthalpy (ΔH, J/g)
FNBA / 9OBAFn = 9Unilateral (Lateral)Iso → N (115.4) → SmA (101.0)2.4 (N-SmA)
FNBA / 14OBAFn = 14Unilateral (Lateral)Iso → N (112.1) → SmA (103.5)3.1 (N-SmA)
5CB / nOBAFFn = 7-12Bilateral (2,3-difluoro)Iso → SmB → CrVaries

Table 2: SAR Data for TAO Inhibition by 4-Alkoxybenzoic Acid Derivatives Note: Demonstrates the effect of core substitutions on enzymatic inhibition[2].

Derivative ScaffoldR1 SubstitutionR2 SubstitutionIC₅₀ vs Recombinant TAO (nM)Activity vs T. brucei (μM)
Benzaldehyde (Control)-H-H150.025.0
Methyl Ester2-OH-H15.03.5
Methyl Ester2-F-H750.0>50.0
Acid (Compound 9e)2-OH6-Methyl3.10.3

Conclusion & Future Perspectives

Fluorinated alkoxybenzoic acid derivatives are a masterclass in rational chemical design. In the realm of soft matter, their ability to form dynamic hydrogen-bonded networks while utilizing fluorine to suppress rotational viscosity makes them indispensable for next-generation electro-optic devices[3]. Conversely, in pharmacology, the exact same structural motifs—hydrogen bonding and lipophilic chain extension—are repurposed to anchor into the hydrophobic pockets of the Trypanosome Alternative Oxidase, yielding nanomolar anti-parasitic agents[2]. Future research should focus on the intersection of these fields: utilizing fluorinated HBLCs as stimuli-responsive drug delivery vehicles for the very anti-parasitic agents they structurally mimic.

References

  • ChemInform Abstract: Orthoconic Antiferroelectrics. Synthesis and Mesomorphic Properties...
  • National Institutes of Health (PMC)
  • New series of fluorinated hydrogen-bonded liquid crystals with SmB and nematic phases ResearchGate URL
  • National Institutes of Health (PMC)
  • Identification of megacerotonic acid and a quinazoline derivative...

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 3-Fluoro-4-propoxybenzoic Acid

Executive Summary In the landscape of advanced materials and medicinal chemistry, fluorinated alkoxybenzoic acids serve as highly versatile building blocks. 3-Fluoro-4-propoxybenzoic acid is a specialized aromatic compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and medicinal chemistry, fluorinated alkoxybenzoic acids serve as highly versatile building blocks. 3-Fluoro-4-propoxybenzoic acid is a specialized aromatic compound characterized by a lateral fluorine atom and a flexible propoxy chain. This unique structural motif imparts specific physicochemical properties—such as modulated lipophilicity, enhanced metabolic stability, and negative dielectric anisotropy—making it a critical intermediate in the synthesis of orthoconic antiferroelectric liquid crystals (OAFLCs) and fluorinated pharmaceutical active ingredients (APIs).

This guide provides an in-depth technical analysis of its structural identity, structure-property relationships (SPR), and a self-validating synthetic workflow designed for high-yield isolation.

Structural Identity & Database Registration

Accurate database querying for specialized building blocks relies on standardized digital identifiers. While standard search engines may not universally index a static PubChem CID for this specific custom derivative, it is definitively registered across major chemical repositories via its CAS Registry Number and InChIKey[1]. The InChIKey serves as the primary cryptographic hash for cross-referencing the molecule in structural databases like PubChem and ChemSpider.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-4-propoxybenzoic acid
CAS Registry Number 203115-97-3
Molecular Formula C 10​ H 11​ FO 3​
Molecular Weight 198.19 g/mol
InChIKey LRODKDWZDVBONM-UHFFFAOYSA-N
SMILES String O=C(O)c1ccc(OCCC)c(F)c1
PubChem CID Structurally queried via InChIKey

Structure-Property Relationship (SPR) Rationale

The utility of 3-Fluoro-4-propoxybenzoic acid is driven by the synergistic effects of its three primary functional groups. Understanding these relationships is crucial for rational drug design and materials engineering[2].

  • 3-Fluoro Substituent: Fluorine possesses high electronegativity and a small van der Waals radius. In medicinal chemistry, this lateral substitution blocks cytochrome P450-mediated oxidation, enhancing metabolic stability. In materials science, the highly electronegative atom introduces a strong dipole moment perpendicular to the molecular long axis, resulting in a negative dielectric anisotropy ( Δϵ<0 )[2].

  • 4-Propoxy Chain: The ether linkage provides a hydrogen bond acceptor, while the propyl tail introduces steric flexibility and lipophilicity (increasing logP ). In liquid crystal applications, this flexibility disrupts crystal packing, effectively lowering the melting point and broadening the mesophase temperature range[2].

  • Carboxylic Acid Core: Acts as a versatile synthetic handle for downstream functionalization, readily undergoing esterification or amide coupling (e.g., via EDC/HOBt protocols) to generate complex target molecules.

SPR Core 3-Fluoro-4-propoxybenzoic acid Fluoro 3-Fluoro Substituent Core->Fluoro Propoxy 4-Propoxy Chain Core->Propoxy Carboxyl Carboxylic Acid Core->Carboxyl F_Prop1 Metabolic Stability (Blocks CYP450) Fluoro->F_Prop1 F_Prop2 Lateral Dipole Moment (Negative Δε) Fluoro->F_Prop2 P_Prop1 Steric Flexibility Propoxy->P_Prop1 P_Prop2 Lowers Melting Point Propoxy->P_Prop2 C_Prop1 Amide/Ester Handle Carboxyl->C_Prop1 C_Prop2 H-Bond Donor/Acceptor Carboxyl->C_Prop2

Structure-Property Relationship (SPR) mapping of 3-Fluoro-4-propoxybenzoic acid.

Experimental Methodology: Synthesis & Validation

The synthesis of 3-Fluoro-4-propoxybenzoic acid from commercially available 3-fluoro-4-hydroxybenzoic acid requires a two-phase protocol. Because the alkylation of the phenol often concurrently esterifies the carboxylic acid, a secondary deprotection (saponification) step is mandatory.

Phase 1: O-Alkylation and Esterification
  • Reagent Preparation: Dissolve 1.0 eq of 3-fluoro-4-hydroxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 eq of Potassium Carbonate (K 2​ CO 3​ ).

    • Causality: Excess base is required to deprotonate both the phenolic hydroxyl and the carboxylic acid, forming a highly nucleophilic dianion. DMF (a polar aprotic solvent) solvates the K + ions, leaving the anions "naked" and highly reactive for nucleophilic attack.

  • Electrophile Addition: Dropwise add 2.2 eq of 1-bromopropane.

  • Reaction & Validation: Heat to 80°C for 4-6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The reaction is deemed complete when the highly polar starting material spot at the baseline completely disappears, replaced by the non-polar propyl 3-fluoro-4-propoxybenzoate intermediate.

Phase 2: Saponification (Selective Ester Cleavage)
  • Solvent Exchange: Concentrate the DMF solution under reduced pressure, then dissolve the crude intermediate in a 1:1 mixture of Methanol (MeOH) and Water.

    • Causality: The intermediate ester is highly lipophilic and insoluble in pure water. Methanol acts as a co-solvent to homogenize the mixture, ensuring aqueous hydroxide ions can effectively collide with the ester carbonyl.

  • Hydrolysis: Add 3.0 eq of Sodium Hydroxide (NaOH) and reflux for 2 hours.

    • Causality: The hydroxide ion selectively attacks the ester carbonyl via an S N​ Ac mechanism, regenerating the carboxylate while leaving the robust phenolic ether intact.

  • Acidification: Cool the mixture to 0°C and slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches 2-3.

    • Causality: Protonation of the carboxylate neutralizes the ion, drastically reducing its aqueous solubility and driving the precipitation of the final product.

  • Isolation & Validation: Filter the white precipitate and wash with cold distilled water.

    • Causality: Cold water removes highly soluble inorganic byproducts (NaCl, excess HCl) without dissolving the organic product.

    • Self-Validation: Confirm purity via 1 H-NMR (CDCl 3​ ). Successful saponification is validated by the disappearance of the ester propyl signals (typically around 4.2 ppm) and the retention of the ether propyl signals (around 4.0 ppm).

Synthesis SM 3-Fluoro-4-hydroxybenzoic acid Alkylation Alkylation (SN2) 1-Bromopropane, K2CO3, DMF SM->Alkylation 80°C, 4-6h Intermediate Propyl 3-fluoro-4-propoxybenzoate Alkylation->Intermediate Double Alkylation Saponification Saponification (SNAc) NaOH, MeOH/H2O, Reflux Intermediate->Saponification Selective Cleavage Acidification Acidification & Precipitation HCl (aq) to pH 2-3 Saponification->Acidification 0°C Product 3-Fluoro-4-propoxybenzoic acid Acidification->Product Filtration

Step-by-step synthesis workflow from 3-fluoro-4-hydroxybenzoic acid.

Applications in Advanced Materials and Drug Discovery

Orthoconic Antiferroelectric Liquid Crystals (OAFLCs)

In optoelectronics, the issue of light leakage in the dark state of displays is resolved using OAFLCs. 3-Fluoro-4-propoxybenzoic acid is a prime precursor for synthesizing these chiral, tilted smectic phases[2]. The lateral fluorine atom ensures the molecule possesses a strong transverse dipole moment. When aligned in an electric field, this negative dielectric anisotropy allows the molecules to orient perpendicular to the field, which is a fundamental requirement for vertically aligned nematic (VAN) displays, yielding superior contrast ratios and microsecond switching times[2].

Pharmaceutical Intermediates

In drug development, the incorporation of a fluorinated alkoxyaryl motif is a proven strategy to optimize pharmacokinetics. The 3-fluoro substituent lowers the pKa of the benzoic acid, modulating its binding affinity to target proteins via enhanced hydrogen bonding. Furthermore, the propoxy chain allows the molecule to occupy hydrophobic pockets within receptor active sites, while the fluorine atom sterically and electronically shields the aromatic ring from oxidative metabolism by liver enzymes.

References

  • ResearchGate. "ChemInform Abstract: Orthoconic Antiferroelectrics. Synthesis and Mesomorphic Properties of Optically Active Fluorinated Liquid Crystals." Researchgate.net. URL:[Link]

Sources

Foundational

Engineering Fluorinated Liquid Crystal Mesogens: From Optoelectronics to Advanced Drug Delivery

Executive Summary As a Senior Application Scientist navigating the intersection of materials science and pharmacology, I have observed firsthand how the strategic introduction of a fluorine atom can radically transform a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of materials science and pharmacology, I have observed firsthand how the strategic introduction of a fluorine atom can radically transform a molecule's physicochemical profile. The fluorine atom's unique characteristics—its small van der Waals radius (1.47 Å), extreme electronegativity, and the exceptional strength of the C–F bond—allow it to be incorporated into calamitic, discotic, and polymeric liquid crystals (LCs) without disrupting their mesomorphic nature[1]. Instead, fluorination exerts profound steric and electronic effects that modulate transition temperatures, viscoelastic properties, and dielectric anisotropy[1]. Beyond modern display technologies, these fluorinated mesogens are now pioneering breakthroughs in drug delivery and 19 F-Magnetic Resonance Imaging (MRI)[2].

Mechanistic Foundations: The Causality of Fluorination

When designing a mesogen, the placement of the fluorine substituent dictates the macroscopic behavior of the bulk material. Understanding this causality is critical for application-specific engineering:

  • Lateral Fluorination: Substituting fluorine on the lateral positions of a rigid aromatic core (e.g., biphenyls or terphenyls) induces a strong permanent dipole moment perpendicular to the long molecular axis[3]. This results in a negative dielectric anisotropy ( Δϵ<0 ), a non-negotiable requirement for Vertically Aligned Liquid Crystal Displays (VA-LCDs)[3]. Furthermore, lateral fluorination disrupts molecular packing efficiency, thereby lowering the melting point and reducing rotational viscosity[4].

  • Terminal Perfluorination: Appending perfluorinated alkyl chains to the mesogen core promotes strong microsegregation between the rigid hydrocarbon core and the fluorophilic tails. This steric coupling and enhanced conformational rigidity strongly favor the formation of highly ordered smectic phases, specifically inducing smectic A layering[5].

Quantitative Data Summary

To illustrate the structure-property relationships, the following table summarizes the causal impact of specific fluorination strategies on mesogenic properties.

Structural ModificationDielectric Anisotropy ( Δϵ )Viscosity ( γ1​ )Mesophase Stability & Morphology
Non-Fluorinated (Reference) Positive (+3 to +10)ModerateBroad Nematic range; moderate Smectic stability
Lateral Difluorination Strongly Negative (-2.0 to -4.0)[3]Low to ModerateReduced clearing temp ( Tc​ ); suppresses Smectic phases[4]
Terminal Perfluorination Weakly Negative / NeutralHighInduces robust Smectic A layering (d/L 1.1)[5]
Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The synthesis of fluorinated mesogens requires highly chemoselective methods. The Suzuki-Miyaura cross-coupling is the gold standard for constructing the biphenyl/terphenyl cores of these liquid crystals due to its tolerance for the highly electronegative fluorine substituents[6].

Step-by-Step Protocol: Synthesis of a Laterally Fluorinated Biphenyl Mesogen

Causality Note: We utilize Palladium(II) acetate as it provides optimal oxidative addition rates into the aryl halide bond, while the biphasic toluene/water system ensures the solubility of both the organic precursors and the inorganic base.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the fluorinated arylboronic acid (e.g., 3-fluoro-4-methoxyphenylboronic acid, 1.1 eq) and the corresponding aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq)[6].

  • Catalyst & Base Addition: Add Triphenylphosphine (0.04 eq) and Palladium(II) acetate (0.01 eq). Introduce 80 mL of toluene, followed by a 2 M aqueous solution of potassium carbonate (2.0 eq)[6]. Self-Validation: The biphasic nature is crucial; failure to observe two distinct layers indicates incorrect solvent ratios, which will stall the transmetalation step.

  • Deoxygenation: Purge the mixture with inert nitrogen or argon for 15-20 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, permanently halting the catalytic cycle[6].

  • Execution: Heat the mixture to 85°C under vigorous stirring for 12-24 hours. Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent[6].

  • Work-up & Purification: Cool to room temperature, add 50 mL deionized water, and extract the aqueous layer with diethyl ether ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and purify via silica gel column chromatography[6].

G A Fluorinated Precursors (Aryl Halide + Boronic Acid) B Suzuki-Miyaura Coupling Pd(OAc)2, Toluene, 85°C A->B C Phase Separation & Ether Extraction B->C D Column Chromatography Purification C->D E Self-Validation: 1H/19F NMR & TLC D->E E->D Impure F Mesophase Characterization (POM & DSC) E->F

Synthetic workflow and validation checkpoints for fluorinated mesogens.

Biomedical Applications: Drug Delivery and 19 F-MRI

While historically confined to optoelectronics, fluorinated mesogens and their polymeric counterparts are revolutionizing pharmaceuticals. The extreme hydrophobicity and lipophobicity of perfluorinated segments drive unique self-assembly behaviors in aqueous environments, creating "fluorophilic" compartments[2].

  • Fluorinated Covalent Organic Frameworks (COFs): Recent developments have introduced fluorine-functionalized COFs (e.g., DF-TAPB-COF) as highly efficient drug carriers. The introduction of fluorine enhances water dispersion and drastically improves drug-loading capacity via F–H hydrogen bonding with the therapeutic agent. For instance, the loading rate of the chemotherapeutic 5-fluorouracil (5-FU) in these fluorinated COFs reaches an unprecedented 69%[7].

  • Amphiphilic Fluorinated Dendrimers: Synthesized amphiphilic dendrimers (e.g., BFTG2-OH) self-assemble into micelles or vesicles. These supramolecular structures create a fluorophilic core that efficiently encapsulates 19 F-MRI tracers (like PERFECTA), overcoming the traditional limitation of poor tracer solubility in biological media and enabling high-contrast, selectively guided bioimaging[2].

DrugDelivery N1 Fluorinated Carrier (COFs / Dendrimers) N2 Drug Loading (e.g., 5-FU) via F-H H-bonding N1->N2 N3 Aqueous Self-Assembly (Micelles/Nanosheets) N2->N3 N4 Cellular Endocytosis N3->N4 N5 Targeted Drug Release & 19F-MRI Tracking N4->N5

Mechanism of fluorinated carrier self-assembly and targeted drug delivery.

Conclusion

The targeted insertion of fluorine into liquid crystal mesogens is a masterclass in molecular engineering. By carefully selecting between lateral fluorination and terminal perfluorination, scientists can precisely tune dielectric anisotropy for next-generation displays or engineer supramolecular self-assemblies for targeted drug delivery and high-resolution 19 F-MRI. The protocols and mechanistic principles outlined herein provide a robust, self-validating framework for researchers pushing the boundaries of fluorinated materials.

References
  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing). 1

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. 3

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. 4

  • X-ray diffraction study of smectic A layering in terminally fluorinated liquid crystal materials. Taylor & Francis. 5

  • Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. Benchchem. 6

  • Fluorinated covalent organic frameworks for efficient drug delivery. PMC.7

  • FLUORINATED SYSTEMS FOR BIOMEDICAL APPLICATIONS: FROM IMAGING TO DRUG DELIVERY. POLITesi. 2

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for 3-Fluoro-4-propoxybenzoic Acid

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale 3-Fluoro-4-propoxybenzoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

3-Fluoro-4-propoxybenzoic acid is a highly valuable building block in the synthesis of advanced materials, such as ferroelectric liquid crystalline polysiloxanes, and pharmaceutical agents, including bis-3-fluoro-4-hydroxybenzoates which act as potent KCa2/3 pan-inhibitors[1].

Synthesizing this target directly from 3-fluoro-4-hydroxybenzoic acid presents a chemoselectivity challenge. The starting material possesses two acidic protons: a carboxylic acid ( pKa​≈4.0 ) and a phenolic hydroxyl ( pKa​≈8.5 ). Attempting a direct, mono-selective Williamson etherification of the phenol is thermodynamically unfavorable and practically inefficient; the more acidic carboxylic acid will preferentially deprotonate and react with the alkyl halide, leading to complex mixtures of unreacted starting material, esters, and ethers.

The Causality of the Synthetic Strategy: To bypass this chemoselectivity issue, this protocol employs a highly reliable two-step exhaustive alkylation and selective saponification strategy .

  • Exhaustive Alkylation: By using an excess of base (K₂CO₃) and alkylating agent (1-bromopropane) in a polar aprotic solvent (DMF), both the carboxylate and phenolate anions are driven to react via rapid SN​2 substitution. This forces the reaction to a single, easily characterizable intermediate: propyl 3-fluoro-4-propoxybenzoate. DMF is chosen specifically because it leaves the nucleophilic anions unsolvated, dramatically accelerating the SN​2 kinetics.

  • Selective Saponification: The intermediate ester is then subjected to basic hydrolysis. Because ether linkages are entirely stable to aqueous base, only the ester bond is cleaved, cleanly revealing the desired 3-fluoro-4-propoxybenzoic acid.

Process Visualizations

Workflow A 3-Fluoro-4-hydroxybenzoic acid (Starting Material) B Propyl 3-fluoro-4-propoxybenzoate (Intermediate Ester) A->B 1-Bromopropane K2CO3, DMF, 80°C C 3-Fluoro-4-propoxybenzoic acid (Final Product) B->C 1. NaOH, MeOH/H2O 2. HCl (pH 2)

Figure 1: Two-step synthetic workflow for 3-Fluoro-4-propoxybenzoic acid via exhaustive alkylation.

Mechanism cluster_0 Competitive Deprotonation & Alkylation SM 3-Fluoro-4-hydroxybenzoic acid pKa(COOH) ~ 4.0 | pKa(OH) ~ 8.5 Base Addition of K2CO3 (>2 eq) SM->Base Deprot1 Carboxylate Anion (Forms rapidly) Base->Deprot1 Deprot2 Phenolate Anion (Forms subsequently) Base->Deprot2 Alk1 Esterification (Fast SN2) Deprot1->Alk1 1-Bromopropane Alk2 Etherification (Slower SN2) Deprot2->Alk2 1-Bromopropane Exhaustive Propyl 3-fluoro-4-propoxybenzoate (Convergent Intermediate) Alk1->Exhaustive Alk2->Exhaustive

Figure 2: Mechanistic rationale for exhaustive alkylation driven by pKa differentials.

Quantitative Reaction Parameters

Table 1: Phase 1 - Exhaustive Alkylation Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Functional Role
3-Fluoro-4-hydroxybenzoic acid 156.11 1.0 15.6 g (100 mmol) Starting Material
1-Bromopropane 123.00 2.5 30.7 g (250 mmol) Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 3.0 41.5 g (300 mmol) Base (Acid Scavenger)

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 100 mL | Polar Aprotic Solvent |

Table 2: Phase 2 - Selective Saponification Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Functional Role
Propyl 3-fluoro-4-propoxybenzoate 240.27 1.0 ~24.0 g (100 mmol) Intermediate
Sodium Hydroxide (NaOH) 40.00 3.0 12.0 g (300 mmol) Hydrolysis Base
Methanol / Water (1:1 v/v) - Solvent 100 mL Miscible Co-solvent

| Hydrochloric Acid (HCl, 6M) | 36.46 | Excess | to pH ~2 | Acidification/Precipitation |

Step-by-Step Experimental Protocol

A Self-Validating System

This protocol is engineered to be inherently self-validating. In Phase 1, the conversion of the highly polar starting material to the non-polar intermediate ester is easily tracked via Thin Layer Chromatography (TLC); the intermediate migrates significantly higher ( Rf​≈0.8 in 3:1 Hexanes/EtOAc) than the baseline-bound starting acid. In Phase 2, saponification converts the non-polar ester into a water-soluble carboxylate salt. Washing this aqueous phase with an organic solvent removes any unreacted alkyl halide or non-polar impurities. Subsequent acidification forces the target ether-acid to precipitate out of the aqueous phase in high purity, effectively utilizing phase-switching as a built-in purification mechanism.

Phase 1: Synthesis of Propyl 3-fluoro-4-propoxybenzoate
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Loading: Add 3-fluoro-4-hydroxybenzoic acid (15.6 g, 100 mmol) and anhydrous K₂CO₃ (41.5 g, 300 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in 100 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow for the initial deprotonation of the carboxylic acid (observable by slight gas evolution and color change).

  • Alkylation: Add 1-bromopropane (30.7 g, 22.8 mL, 250 mmol) dropwise via a syringe.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours.

  • TLC Validation: Monitor the reaction completion via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a single non-polar spot ( Rf​≈0.8 ).

  • Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 2×100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a viscous oil. Note: This crude intermediate is sufficiently pure to be used directly in Phase 2.

Phase 2: Saponification to 3-Fluoro-4-propoxybenzoic acid
  • Hydrolysis Setup: Dissolve the crude propyl 3-fluoro-4-propoxybenzoate (~24.0 g) in 50 mL of Methanol in a 250 mL round-bottom flask.

  • Base Addition: Add a solution of NaOH (12.0 g, 300 mmol) dissolved in 50 mL of distilled water.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.

  • Validation: The reaction is complete when the biphasic oily mixture becomes a completely homogeneous, clear aqueous solution (indicating full conversion to the water-soluble sodium 3-fluoro-4-propoxybenzoate salt).

  • Phase-Switch Purification: Cool the solution to room temperature. Concentrate under reduced pressure to remove the majority of the methanol. Dilute the remaining aqueous phase with 100 mL of water and wash with Diethyl Ether ( 2×50 mL). Discard the ether layer (this removes non-polar impurities and unreacted alkyl halides).

  • Acidification & Isolation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, slowly add 6M HCl dropwise until the pH reaches ~2. A thick, white crystalline precipitate of 3-fluoro-4-propoxybenzoic acid will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water ( 3×50 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight to afford the pure 3-fluoro-4-propoxybenzoic acid.

Analytical Quality Control

To confirm the structural integrity of the synthesized 3-fluoro-4-propoxybenzoic acid, perform the following analyses:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic triplet of the terminal methyl group ( ≈0.98 ppm, 3H), the multiplet of the internal methylene ( ≈1.75 ppm, 2H), and the triplet of the oxygen-bound methylene ( ≈4.05 ppm, 2H). The aromatic region will show three distinct protons, and a broad singlet for the carboxylic acid proton should appear >12.0 ppm.

  • Mass Spectrometry (ESI-MS): Negative ion mode should show a strong [M−H]− peak at m/z≈197.06 .

References

  • Title: 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 Source: ChemicalBook URL
  • Title: 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8 Source: Sigma-Aldrich URL

Sources

Application

The Strategic Role of 3-Fluoro-4-propoxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Value Proposition of Fluorination and Alkoxylation in Drug Design In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of Fluorination and Alkoxylation in Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. 3-Fluoro-4-propoxybenzoic acid emerges as a highly valuable building block, embodying the synergistic benefits of two critical structural modifications: fluorination and alkoxylation. The presence of a fluorine atom on the benzene ring can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the propoxy group provides a handle for modulating solubility and steric interactions within a target's binding pocket. This guide provides a comprehensive overview of the synthesis and application of 3-fluoro-4-propoxybenzoic acid, offering detailed protocols for its preparation and its subsequent use in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical and safety profile of 3-Fluoro-4-propoxybenzoic acid is essential for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 4506-83-6
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in polar organic solvents.

Safety Information:

3-Fluoro-4-propoxybenzoic acid and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier. The precursor, 4-fluoro-3-hydroxybenzoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

Synthesis of 3-Fluoro-4-propoxybenzoic Acid: A Step-by-Step Protocol

The synthesis of 3-fluoro-4-propoxybenzoic acid is most effectively achieved through a three-step sequence starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. This process involves the protection of the carboxylic acid group, followed by etherification of the phenolic hydroxyl group, and concluding with deprotection to yield the final product.

Synthesis_Workflow A 3-Fluoro-4-hydroxybenzoic Acid B Methyl 3-fluoro-4-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-fluoro-4-propoxybenzoate B->C Williamson Ether Synthesis (1-Bromopropane, K₂CO₃) D 3-Fluoro-4-propoxybenzoic Acid C->D Saponification (NaOH, H₂O/MeOH)

Figure 1: Synthetic workflow for 3-Fluoro-4-propoxybenzoic Acid.

Protocol 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester to prevent its reaction in the subsequent base-mediated etherification step.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxybenzoate as a crude product, which can often be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis (Propoxylation)

Objective: To introduce the propoxy group onto the phenolic hydroxyl of the protected intermediate. The Williamson ether synthesis is a reliable and widely used method for forming ethers.[3][4]

Materials:

  • Methyl 3-fluoro-4-hydroxybenzoate (from Protocol 1)

  • 1-Bromopropane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, suspend methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (8 mL/g).

  • Add 1-bromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction by TLC until completion (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude methyl 3-fluoro-4-propoxybenzoate can be purified by column chromatography if necessary.

Protocol 3: Saponification (Deprotection)

Objective: To hydrolyze the methyl ester and liberate the carboxylic acid, yielding the final product.

Materials:

  • Methyl 3-fluoro-4-propoxybenzoate (from Protocol 2)

  • Methanol

  • Sodium hydroxide (aqueous solution, 2M)

  • Hydrochloric acid (aqueous solution, 2M)

  • Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the methyl 3-fluoro-4-propoxybenzoate (1.0 eq) in methanol.

  • Add a 2M aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

  • The product, 3-fluoro-4-propoxybenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Application in Pharmaceutical Intermediate Synthesis: Amide Bond Formation

3-Fluoro-4-propoxybenzoic acid is an excellent precursor for the synthesis of a wide array of amide derivatives, which are prevalent in many classes of pharmaceuticals, including kinase inhibitors. The carboxylic acid can be activated and coupled with various primary and secondary amines to generate a library of compounds for biological screening.

Amide_Coupling A 3-Fluoro-4-propoxybenzoic Acid B Acyl Chloride Intermediate A->B Activation (SOCl₂ or Oxalyl Chloride) D N-Substituted-3-fluoro-4-propoxybenzamide B->D Amide Coupling C Amine (R-NH₂) C->D

Figure 2: General workflow for amide coupling with 3-Fluoro-4-propoxybenzoic Acid.

Protocol 4: Representative Amide Coupling with an Aniline Derivative

Objective: To demonstrate a general procedure for the synthesis of an N-aryl amide, a common structural motif in bioactive molecules.

Materials:

  • 3-Fluoro-4-propoxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Aniline derivative (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Water

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, suspend 3-fluoro-4-propoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

  • Add oxalyl chloride (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of gas ceases and the solid dissolves. The resulting solution of the acyl chloride is used directly in the next step.

  • Amide Coupling: In a separate flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared acyl chloride solution to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides representative data for the synthesis of 3-fluoro-4-propoxybenzoic acid and a derivative. Yields are indicative and may vary based on reaction scale and purification methods.

StepStarting MaterialProductReagentsTypical Yield
Esterification 3-Fluoro-4-hydroxybenzoic acidMethyl 3-fluoro-4-hydroxybenzoateMeOH, H₂SO₄>95% (crude)
Propoxylation Methyl 3-fluoro-4-hydroxybenzoateMethyl 3-fluoro-4-propoxybenzoate1-Bromopropane, K₂CO₃, DMF85-95%
Saponification Methyl 3-fluoro-4-propoxybenzoate3-Fluoro-4-propoxybenzoic acidNaOH, H₂O/MeOH>90%
Amide Coupling 3-Fluoro-4-propoxybenzoic acidN-(4-chlorophenyl)-3-fluoro-4-propoxybenzamideOxalyl chloride, 4-chloroaniline, Et₃N80-90%

Conclusion

3-Fluoro-4-propoxybenzoic acid is a strategically designed building block that offers significant advantages in the synthesis of pharmaceutical intermediates. Its preparation from readily available starting materials is straightforward, and its functional groups provide versatile handles for further molecular elaboration. The protocols detailed in this guide offer a robust and reproducible pathway for the synthesis and application of this valuable compound, empowering researchers and drug development professionals to accelerate their discovery programs.

References

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (2000). AMIDE LIBRARY FORMATION USINGA. “BY-PRODUCT-FREE' ACTIVATION/. COUPLING SEQUENCE.
  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (2026). 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • Google Patents. (2007). PROCESS FOR THE PRODUCTION OF 2-[4-(3- AND 2-FLUOROBENZYLOXY). BENZYLAMINO) PROPAN AMIDES.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Regulations.gov. (2021). U.S. Patent No. 8,829,195. Retrieved from [Link]

  • Chiba, J., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed. Retrieved from [Link]

  • ScienceDirect. (2015). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. Retrieved from [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocols for Fluorinated Benzoic Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Thermodynamic Causality in Fluorinated Systems Fluorinated benzoic acids are indis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Thermodynamic Causality in Fluorinated Systems

Fluorinated benzoic acids are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to the unique metabolic stability and lipophilicity imparted by the fluorine atom[1]. However, the introduction of fluorine fundamentally alters the thermodynamic behavior of the molecule during purification.

In a standard benzoic acid system, solubility is dictated by the ability of the solvent to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers[2]. When a highly electronegative fluorine atom is introduced, it exerts a strong inductive effect that lowers the pKa of the carboxylic acid while simultaneously increasing the hydrophobicity of the aromatic ring[3]. This creates a dual-nature molecule: a polar, hydrogen-bonding head group paired with a hydrophobic, fluorophilic framework[3].

Because of this, the "like dissolves like" heuristic must be applied with precision. For instance, monofluorinated benzoic acids exhibit a steep temperature-dependent solubility curve in water—they are practically insoluble in cold water but freely soluble in boiling water[4],. This makes water an ideal single-solvent system for simple derivatives. Conversely, polyfluorinated or alkyl-substituted fluorobenzoic acids demand binary solvent systems (e.g., ethanol/water) to balance the hydrophobic framework with the polar acid group[3],[5].

Quantitative Solubility Profiles

Understanding the baseline solubility of these compounds is critical for establishing a self-validating recrystallization protocol. The table below synthesizes quantitative and qualitative solubility data for common fluorinated benzoic acid derivatives across various solvent systems.

CompoundSolventTemperatureSolubility ProfileReference
4-Fluorobenzoic Acid Water20 °CVery slightly soluble (<1 g/L)[4],
4-Fluorobenzoic Acid Water100 °CFreely soluble[4],
4-Fluorobenzoic Acid Ethanol25 °CSoluble[4],
2-Fluorobenzoic Acid Water25 °C7.2 g/L[2]
2-Fluorobenzoic Acid Toluene / Benzene25 °CSoluble[2]
2-Amino-5-fluorobenzoic acid Ethanol25 °C~20 mg/mL[6]
2-Amino-5-fluorobenzoic acid DMSO / DMF25 °C~30 mg/mL[6]
2-Amino-5-fluorobenzoic acid PBS Buffer (pH 7.2)25 °C~0.25 mg/mL[6]

Decision Workflow for Solvent Selection

Selecting the correct solvent system is an empirical process guided by solubility differentials. The objective is to find a solvent where the target compound is sparingly soluble at room temperature but highly soluble at its boiling point, allowing impurities to either remain dissolved in the cold mother liquor or be filtered out of the hot solution[7].

SolventSelection Start Crude Fluorinated Benzoic Acid Screening Initial Solvent Screening (Water, EtOH, Toluene) Start->Screening CheckCold Soluble at 25°C? Screening->CheckCold CheckHot Soluble at Boiling Point? CheckCold->CheckHot No (<5 mg/mL) RejectCold Reject as Single Solvent (Use as 'Good' Solvent) CheckCold->RejectCold Yes (>50 mg/mL) RejectHot Reject as Single Solvent (Use as 'Anti-Solvent') CheckHot->RejectHot No (<5 mg/mL) SingleSolvent Ideal Single Solvent Proceed to Recrystallization CheckHot->SingleSolvent Yes (>50 mg/mL) BinarySystem Formulate Binary System (e.g., EtOH / Water) RejectCold->BinarySystem RejectHot->BinarySystem Crystallization Controlled Cooling & Nucleation SingleSolvent->Crystallization BinarySystem->Crystallization Validation Self-Validation (Yield, MP, HPLC) Crystallization->Validation

Logic tree for selecting single vs. binary solvent systems for recrystallization.

Detailed Experimental Methodologies

A robust protocol must be self-validating. The following methodologies are designed to ensure that the physical chemistry of the system naturally excludes impurities from the crystal lattice[3].

Protocol A: Single-Solvent Aqueous Recrystallization

Recommended for monofluorinated derivatives (e.g., 4-fluorobenzoic acid) where the polarity of the carboxylic acid dominates the solubility profile.

Causality Note: Water is utilized because its high boiling point provides sufficient thermal energy to break the carboxylic acid dimers. Upon controlled cooling, the hydrophobic nature of the C-F bond forces the molecule out of the aqueous phase, yielding high-purity crystals[4],[7].

  • Dissolution: Transfer 5.0 g of crude 4-fluorobenzoic acid to a 250 mL Erlenmeyer flask. Add a magnetic stir bar and 50 mL of deionized water.

  • Heating: Heat the suspension to a gentle boil on a hot plate. Slowly add boiling deionized water in 5 mL increments until the solid is completely dissolved. Do not exceed 100 mL total volume to prevent excessive yield loss in the mother liquor.

  • Hot Filtration (Optional): If insoluble mechanical impurities or highly colored byproducts are present, add 0.2 g of activated charcoal, boil for 5 minutes, and perform a rapid hot gravity filtration through a pre-heated fluted filter paper[5].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 45–60 minutes. Rapid cooling leads to small crystals that trap impurities; slow cooling ensures a highly ordered, pure crystal lattice[3].

  • Maximum Recovery: Once the flask reaches room temperature, place it in an ice-water bath (0–5 °C) for 15 minutes to depress the solubility further and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol B: Binary Solvent (Ethanol/Water) Recrystallization

Recommended for highly lipophilic, polyfluorinated, or sterically hindered derivatives (e.g., 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid) that exhibit poor solubility in boiling water but high solubility in cold organic solvents[3],[5].

  • Primary Dissolution: Place 5.0 g of the crude compound in a 250 mL Erlenmeyer flask. Add a minimal amount (approx. 15–20 mL) of boiling ethanol until the solid is completely dissolved.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, slowly add boiling deionized water (the anti-solvent) dropwise. Continue addition until the solution becomes persistently cloudy, indicating the saturation point has been reached[7].

  • Clarification: Add hot ethanol dropwise (usually 1–3 mL) just until the solution turns clear again.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, followed by a 15-minute ice bath incubation.

  • Isolation: Filter under vacuum and wash the crystals with a minimal volume of an ice-cold, pre-mixed ethanol/water solution matching the final ratio of the mother liquor.

System Validation and Troubleshooting

To ensure the protocol is a self-validating system, the following metrics must be assessed post-isolation:

  • Yield Calculation: A successful recrystallization should yield 70–85% recovery. Yields below 50% indicate excessive solvent use or premature filtration.

  • Melting Point Depression: Pure 4-fluorobenzoic acid exhibits a sharp melting point at 182–184 °C[4],. A depressed or broad melting range (>2 °C variance) indicates trapped solvent or co-crystallized impurities.

  • Troubleshooting "Oiling Out": During the cooling phase, if the compound separates as a liquid oil rather than solid crystals, the solution has become supersaturated at a temperature above the solute's melting point[5].

    • Correction: Reheat the mixture until the oil dissolves, add slightly more of the "good" solvent (e.g., ethanol), and cool at a much slower rate to favor nucleation over phase separation[5].

  • Isomeric Separation: When purifying nitro-fluorinated benzoic acid isomers (e.g., separating 2-fluoro-5-nitrobenzoic acid from its 3-nitro isomer), recrystallization from ethanol/water is highly effective due to subtle differences in the crystal packing energies of the isomers[5].

References

  • Source: chembk.
  • Source: caymanchem.
  • Source: sigmaaldrich.
  • Source: chemimpex.
  • Source: benchchem.
  • Title: 2-Fluoro-4-(3-fluoro-4-methylphenyl)
  • Source: studymoose.
  • Source: benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Removing Unreacted 3-Fluoro-4-Hydroxybenzoic Acid

Technical Support Center: Purification Strategies Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for removing unreacted 3-fluoro-4-hydroxybenzoic acid from a desired reaction product. The following sections are designed to move from initial assessment to specific, validated protocols, explaining the scientific rationale behind each step to ensure successful purification.

Frequently Asked Questions: Initial Assessment & Method Selection

Before attempting any purification, a clear understanding of your reaction mixture is critical. The properties of your desired product relative to the starting material will dictate the most efficient and effective separation strategy.

Q1: What are the critical physicochemical properties I need to consider?

A1: The success of any separation technique hinges on exploiting the differences between your product and the impurity. For 3-fluoro-4-hydroxybenzoic acid, the key features are its acidic carboxylic acid group and its phenolic hydroxyl group.

You must first characterize your desired product:

  • Is your product acidic, basic, or neutral? This is the most important question and will be the primary basis for your purification choice.

  • What is the polarity of your product? How does it compare to the starting material? This is crucial for chromatographic separations.

  • What is the solubility profile of your product? Is it soluble in common organic solvents? How does its solubility change with temperature? This is key for extractions and recrystallizations.

The table below summarizes the properties of the impurity, which you can use for comparison against your product.

Property3-Fluoro-4-hydroxybenzoic AcidSource
Molecular Weight 156.11 g/mol [1]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 154-158 °C[4][5]
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Fluoro[2][6]
Predicted pKa 4.23 ± 0.10[1]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO and DMF.[4][7]
Q2: Which purification method should I choose?

A2: The optimal method depends entirely on the nature of your product. The flowchart below provides a logical decision-making process to guide you to the most appropriate technique.

G cluster_start cluster_product_type cluster_methods cluster_end start Start: Crude Reaction Mixture (Product + Unreacted Acid) product_type What is the nature of your desired product? start->product_type extraction Method 1: Acid-Base Extraction product_type->extraction  Neutral or Basic Product   chromatography Method 2: Column Chromatography product_type->chromatography  Neutral Product with  Similar Polarity to Acid   scavenger Method 3: Scavenger Resin product_type->scavenger  Sensitive Neutral Product;  Trace Acid Removal   recrystallization Method 4: Recrystallization product_type->recrystallization  Acidic Product with  Different Solubility   end_node Pure Product extraction->end_node chromatography->end_node scavenger->end_node recrystallization->end_node

Caption: Decision workflow for selecting a purification method.

Method 1: Acid-Base Liquid-Liquid Extraction

This is often the most effective and scalable method for removing acidic impurities like 3-fluoro-4-hydroxybenzoic acid from neutral or basic products.[8][9]

Q3: What is the scientific principle behind acid-base extraction?

A3: This technique exploits the difference in solubility between a neutral organic compound and its salt form.[10] 3-Fluoro-4-hydroxybenzoic acid, with a pKa of ~4.23, is a weak acid. By washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate, NaHCO₃), the acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral or basic organic product remains in the organic phase.[11] The two immiscible layers can then be easily separated.[8][10]

G cluster_workflow Acid-Base Extraction Workflow A 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous Base (e.g., sat. NaHCO₃ soln.) A->B C 3. Mix & Separate Layers in Separatory Funnel B->C D 4. Drain Aqueous Layer (Contains Acid Salt) C->D E 5. Wash Organic Layer (with Water, then Brine) D->E F 6. Dry & Evaporate Organic Layer E->F G Result: Purified Neutral/Basic Product F->G

Sources

Optimization

Optimizing reaction temperature for propyl bromide alkylation

Title: Technical Support Center: Optimizing Reaction Temperature for Propyl Bromide Alkylation Introduction: Welcome to the Technical Support Center for alkylation workflows involving n-propyl bromide (1-bromopropane). A...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Reaction Temperature for Propyl Bromide Alkylation

Introduction: Welcome to the Technical Support Center for alkylation workflows involving n-propyl bromide (1-bromopropane). As a primary alkyl halide, n-propyl bromide is a ubiquitous electrophile in drug development and organic synthesis. However, its reactivity profile is highly sensitive to thermal conditions. Improper temperature control frequently leads to competing E2 eliminations, polyalkylation, or Wagner-Meerwein rearrangements. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you optimize your alkylation temperatures.

Workflow Diagram:

G Start Propyl Bromide Alkylation Type Reaction Class Start->Type N_Alk N/O-Alkylation (Heteroatoms) Type->N_Alk FC_Alk C-Alkylation (Friedel-Crafts) Type->FC_Alk Temp_N_High High Temp (>60°C) Risk: E2 Elimination N_Alk->Temp_N_High Thermal Drive Temp_N_Low Low Temp (20-30°C) Optimal for PTC N_Alk->Temp_N_Low Base/PTC Drive Temp_FC_High High Temp (>25°C) Risk: Isomerization FC_Alk->Temp_FC_High Standard Lewis Acid Temp_FC_Low Low Temp (<10°C) Kinetic Control FC_Alk->Temp_FC_Low Mild Lewis Acid

Caption: Decision matrix for temperature optimization in propyl bromide alkylation workflows.

Section 1: N-Alkylation and Phase-Transfer Catalysis (PTC)

Q: Why am I observing significant propene gas evolution and low N-propylated product yields at 80°C? A: At elevated temperatures, the activation energy barrier for the E2 elimination pathway is overcome, allowing the base (e.g., NaOH, K2CO3) to abstract a β-proton from n-propyl bromide instead of attacking the α-carbon via an SN2 mechanism. Furthermore, if you are using a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) with aqueous NaOH at high temperatures, the catalyst undergoes rapid Hofmann elimination, destroying your catalytic cycle [2]. To suppress elimination, reduce the temperature to 25–30°C and rely on the PTC to lower the activation energy of the desired SN2 substitution [2].

Q: How do I prevent over-alkylation (dialkylation) of primary amines when using propyl bromide? A: Over-alkylation is a kinetic problem. As the primary amine is mono-propylated, the resulting secondary amine is often more nucleophilic than the starting material. High temperatures exacerbate this by providing enough thermal energy to drive the second alkylation step indiscriminately. Lowering the temperature to 20–25°C increases the kinetic differentiation between the primary and secondary amine. Alternatively, use a Gabriel synthesis approach (phthalimide alkylation) followed by hydrazinolysis to guarantee primary amine formation [3].

Table 1: Temperature vs. Reaction Pathway in N-Alkylation with Propyl Bromide

Temperature RangePrimary MechanismPrimary ByproductsCatalyst Stability (PTC/TBAB)
< 10°CSN2 (Very Slow)Unreacted starting materialHighly Stable
25°C – 30°CSN2 (Optimal)Minimal (<5% dialkylation)Stable (>11 hours)
60°C – 80°CSN2 / E2 CompetitionPropene, Dialkylated aminesModerate Degradation
> 90°CE2 Elimination DominatesPropene, Hofmann elimination productsRapid Decomposition

Protocol 1: Low-Temperature PTC N-Alkylation Workflow Causality: Running this reaction at 25–28°C prevents both the thermal degradation of the quaternary ammonium catalyst and the E2 elimination of propyl bromide [2].

  • Preparation: Charge a reactor with the secondary amine (1.0 eq) and n-propyl bromide (1.2 eq). Do not add solvent if the amine is a liquid; otherwise, use a minimal amount of toluene.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Introduction: Slowly add a 22% w/w aqueous NaOH solution (1.5 eq) while maintaining vigorous biphasic stirring.

  • Temperature Control: Maintain the internal reactor temperature strictly between 25°C and 28°C using a cooling jacket. Self-Validation: Monitor the pH of the aqueous layer; a sudden drop indicates consumption of the base via competing hydrolysis of the alkyl bromide, usually triggered by a temperature spike.

  • Reaction Monitoring: Stir for 11 hours. TLC or GC-MS should indicate >95% conversion without the formation of propyl-bridged dimers or propene off-gassing [2].

  • Workup: Separate the organic layer, wash with brine to remove residual TBAB, and concentrate under reduced pressure.

Section 2: Friedel-Crafts Alkylation and Isomerization

Q: I am trying to synthesize n-propylbenzene via Friedel-Crafts alkylation using AlCl3, but my major product is isopropylbenzene (cumene). How do I fix this? A: This is a classic limitation of the Friedel-Crafts alkylation. The Lewis acid (AlCl3) promotes the ionization of n-propyl bromide. The resulting primary carbocation-like intermediate rapidly undergoes a Wagner-Meerwein [1,2]-hydride shift to form the more thermodynamically stable secondary carbocation (isopropyl cation) [1]. This isomerization is highly temperature-dependent. Traditional conditions at room temperature or above will yield almost exclusively the rearranged product [1].

Q: Can I just lower the temperature to 0°C to stop the rearrangement? A: Lowering the temperature to 0–10°C slows down the rearrangement, but it also drastically reduces the rate of the intermolecular electrophilic aromatic substitution. For example, reacting mesitylene with n-propyl bromide at 10°C using AlBr3 yields only 9-12% of the desired n-propylmesitylene [5]. To completely bypass the isomerization while maintaining high yields, you must abandon strong Lewis acids and utilize alternative catalytic systems, such as photoinduced Palladium catalysis at mild temperatures (50°C) [4].

Table 2: Temperature and Catalyst Effects on Propyl Bromide Isomerization

Catalyst SystemTemperatureMajor ProductYield / Conversion
AlCl3 (Classic FC)25°CIsopropylbenzene (Rearranged)High conversion, poor selectivity [1]
AlBr310°Cn-Propylmesitylene (Linear)9–12% yield (Kinetic control) [5]
Pd(PPh3)4 / Blue LED50°CLinear Alkylarene>80% yield (Radical mechanism) [4]

Protocol 2: Photoinduced Pd-Catalyzed C(sp2)-H Alkylation (Isomerization-Free) Causality: By shifting from a carbocation mechanism to a single-electron oxidative addition (radical mechanism), the Wagner-Meerwein rearrangement is completely circumvented, allowing for the direct installation of linear propyl chains [4].

  • Reagent Mixing: In an oven-dried vial, combine the unactivated arene (e.g., benzene, 3 mL), n-propyl bromide (0.1 mmol), Pd(PPh3)4 (5 mol%), and KHCO2 (2.0 eq) as a mild base [4].

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen, which quenches the excited Pd species.

  • Irradiation & Temperature Control: Irradiate the mixture using a 40 W blue LED. Maintain the reaction temperature at 50 ± 5°C. Self-Validation: Do not cool the reaction to room temperature. A warm temperature (50°C) is mechanistically crucial here to overcome the 21.3 kcal/mol activation barrier of the Pd(I)/alkyl radical hybrid species; running this at 25°C will result in drastically decreased yields [4].

  • Isolation: After 48 hours, filter the mixture through a short pad of silica to remove the Pd catalyst, concentrate, and purify via column chromatography.

Section 3: O-Alkylation and Esterification

Q: Does temperature affect the esterification of carboxylic acids with propyl bromide? A: Yes, but unlike Friedel-Crafts reactions, esterifications using mild organic promoters can proceed efficiently at room temperature. For instance, using tetramethylguanidine (TMG) as a promoter in N-Methylpyrrolidone (NMP) at 30°C allows for the complete esterification of carboxylic acids (e.g., poly(γ-glutamic acid)) with propyl bromide in just 3 hours, achieving yields up to 98% [6]. Elevated temperatures in this context are unnecessary and may lead to polymer degradation or solvent side-reactions.

Protocol 3: Room-Temperature Esterification with TMG Causality: TMG acts as a strong, non-nucleophilic base that deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate that readily attacks the propyl bromide via SN2 at ambient temperatures [6].

  • Dissolution: Dissolve the carboxylic acid substrate in NMP. Stir at 60°C for 30 minutes to ensure complete homogenization, then cool strictly to room temperature (~30°C) [6].

  • Alkylation: Add n-propyl bromide (1.0 eq) followed by TMG (0.33 eq relative to bromide) [6].

  • Reaction: Stir vigorously at 30°C for 3 hours. Self-Validation: The precipitation of sodium/TMG bromide salts serves as a visual indicator of reaction progress.

  • Termination: Cool the mixture in a refrigerator to halt the reaction, decant the supernatant to remove precipitated bromide salts, and precipitate the product using absolute ethanol [6].

References

  • Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization. ACS Publications.[Link]

  • PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc.[Link]

  • Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis. Nature Communications (via NIH).[Link]

  • Alkylbenzenes. XV. Friedel-Crafts Alkylations of p-Xylene and Mesitylene with Propyl Halides. ElectronicsAndBooks.[Link]

  • A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. MDPI.[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility and Resolution Issues of Fluorinated Acids in NMR Solvents

Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique physicochemical challenges of fluorine-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique physicochemical challenges of fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorinated acids—ranging from short-chain trifluoroacetic acid (TFA) to complex per- and polyfluoroalkyl substances (PFAS)—present notorious challenges in NMR analysis. Their amphiphilic nature often leads to severe line broadening, baseline distortion, and quantitation errors. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-fidelity spectral acquisition.

Part 1: Diagnostic Workflow

Before adjusting spectrometer parameters, sample preparation must be optimized. The following decision matrix dictates the chemical environment required to force fluorinated acids into a monodisperse, rapidly tumbling state.

G A Fluorinated Acid Sample B Assess Alkyl Chain Length A->B C Short-Chain (e.g., TFA) B->C D Long-Chain PFAS (e.g., PFOA, PFOS) B->D E Solvent: Methanol-d4 + 2M DBU C->E F Solvent: Acetone-d6 or Acetonitrile-d3 D->F G Add 4 mg/mL Cr(acac)3 (Paramagnetic Agent) E->G F->G H Spike with NH4F (Internal Standard) G->H I Acquire 19F qNMR (Validate T1 first) H->I

Fig 1: Decision matrix and workflow for 19F NMR sample preparation of fluorinated acids.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why do my fluorinated acids exhibit extremely broad peaks in standard non-polar solvents like CDCl₃?

The Causality: Fluorinated acids possess a highly polar, hydrogen-bonding carboxylic or sulfonic acid headgroup attached to a highly hydrophobic and lipophobic fluorocarbon tail. In non-polar deuterated solvents like CDCl₃, these molecules undergo severe self-association to shield their polar heads, forming inverted micelles or rigid dimers. This aggregation restricts molecular tumbling, which drastically shortens the transverse relaxation time (T₂). In NMR physics, a short T₂ manifests directly as severe spectral line broadening. The Solution: You must disrupt the hydrogen bonding network. For short-chain acids, using Methanol-d₄ modified with 2M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective[1]. DBU is a strong organic base that completely deprotonates the acid, forming a bulky ion pair. The resulting electrostatic repulsion and steric hindrance prevent aggregation, yielding razor-sharp ¹⁹F signals[1].

Q2: Why does my internal standard disappear or yield inaccurate integrations during quantitative NMR (qNMR)?

The Causality: This is a classic phase-partitioning or precipitation artifact caused by mismatched solvation energies between the analyte, the standard, and the solvent matrix. For instance, Tetrabutylammonium Fluoride (TBAF) is a common internal standard, but it severely precipitates when used in Acetone-d₆, rendering it useless for quantitation in that specific solvent[2]. Furthermore, many aromatic fluorides (like difluorobenzene) exhibit extremely poor signal-to-noise ratios in 100% aqueous (D₂O) environments due to insolubility[3]. The Solution: Match the standard to the matrix. If you are analyzing long-chain PFAS (like PFOA) in aqueous-miscible solvents, Ammonium Fluoride (NH₄F) is the superior choice. It is readily soluble in polar media, and its distinct singlet at 117.65 ppm does not overlap with the terminal -CF₃ or internal -CF₂ groups of the analyte[2].

Q3: How do I overcome the excessively long acquisition times required for fluorinated acids?

The Causality: The ¹⁹F nucleus has a spin of 1/2, but perfluorinated chains lack nearby protons. Without ¹H-¹⁹F dipole-dipole interactions, the spin-lattice relaxation time (T₁) becomes exceptionally long. In qNMR, you must wait at least 5 × T₁ between scans to ensure complete magnetization recovery; otherwise, you will saturate the signal and ruin your quantitative accuracy. The Solution: Introduce a paramagnetic relaxation agent. Adding Chromium(III) acetylacetonate (Cr(acac)₃) provides unpaired electrons that generate a powerful fluctuating magnetic field, drastically accelerating T₁ relaxation via paramagnetic dipole-dipole interactions[1].

Q4: What causes the rolling baseline or "ringing" in my ¹⁹F spectrum?

The Causality: A rolling or distorted baseline in ¹⁹F NMR is frequently caused by "acoustic ringing" combined with the inherently large spectral widths required to capture fluorine's massive chemical shift range[4]. Acoustic ringing occurs when the high-energy radiofrequency pulse induces mechanical vibrations in the probe coil. These vibrations echo back into the receiver during the crucial initial phase of the Free Induction Decay (FID), corrupting the data[4]. The Solution: Implement a backward linear prediction algorithm during your FID processing to mathematically replace the corrupted first few data points, or apply a larger first-order phase correction carefully[4].

Part 3: Quantitative Solvent Selection Data

To optimize your experimental design, consult the following empirical data summarizing the performance of various solvent systems for fluorinated compounds.

Solvent SystemAnalyte TypeSolubility & Performance ProfileKey Quantitative Observations
D₂O (100%) Fluorinated AromaticsPoor Reference candidates like BTF and DFB exhibited poor signal-to-noise ratios even at low 200 µM concentrations[3].
Acetone-d₆ Long-chain PFAS (e.g., PFOA)Mixed Excellent for 10 mM PFOA dissolution, but causes severe precipitation of TBAF internal standards[2].
Acetonitrile-d₃ Long-chain PFAS (e.g., PFOA)Excellent Maintained complete solubility of both 10 mM PFOA and the TBAF internal standard, yielding high peak definition[2].
Methanol-d₄ + 2M DBU + 4 mg/mL Cr(acac)₃ Short-chain acids (e.g., TFA)Optimal Pronounced reduction in T₁ relaxation times; identified as the optimal sensitivity condition for environmental fluoro-acids[1].

Part 4: Self-Validating Protocol for High-Throughput ¹⁹F qNMR

To ensure absolute trustworthiness in your data, do not simply follow steps blindly. The following protocol incorporates a self-validation checkpoint to guarantee that the physicochemical state of the sample is optimized before committing to a lengthy qNMR acquisition.

Step 1: Matrix Preparation Prepare a stock solution of your chosen deuterated solvent (e.g., Methanol-d₄ for short-chain, Acetonitrile-d₃ for long-chain PFAS). If using Methanol-d₄, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve a 2M concentration. Crucial Step: Degas the solution using a diffusion vacuum pump for 5 minutes to remove dissolved paramagnetic molecular oxygen, which can cause unpredictable line broadening[5].

Step 2: Relaxation Agent Integration Dissolve exactly 4 mg/mL of Chromium(III) acetylacetonate (Cr(acac)₃) into the stock solution. Sonicate the mixture until the Cr(acac)₃ is completely dissolved[5].

Step 3: Internal Standard Spiking Add a precisely weighed amount of Ammonium Fluoride (NH₄F) to the matrix. Ensure the molarity of the standard is within a 1:1 to 1:5 ratio of your expected analyte concentration to maintain receiver gain dynamic range[2].

Step 4: Analyte Dissolution Dissolve 1 mg of your fluorinated acid analyte into 1 mL of the prepared solvent matrix inside a standard 5 mm NMR tube[5]. Vortex gently.

Step 5: The Self-Validation Checkpoint (T₁ & Linewidth Check) Do not start your 512-scan acquisition yet.

  • Run a rapid 1-scan ¹⁹F spectrum. Measure the Full Width at Half Maximum (FWHM) of your target peak. If FWHM > 5 Hz, your acid is still aggregating. Corrective action: Add additional DBU to force complete deprotonation.

  • Run a rapid inversion-recovery sequence to estimate the T₁ of the slowest-relaxing fluorine nucleus.

  • Validation: If T₁ is > 2 seconds, the Cr(acac)₃ is insufficient for your specific matrix. Titrate up to 5 mg/mL. Once T₁ is confirmed to be minimized (typically < 1s), set your recycle delay (D1) to exactly 5 × T₁[5].

Step 6: Quantitative Acquisition Set the transmitter frequency to the center of the ¹⁹F spectral window. Acquire your spectra (typically 512 scans for low-concentration samples) ensuring the receiver gain is optimized to prevent signal clipping[4].

References

  • "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening" - ACS Omega.
  • "Fluorine-19 NMR Spectra Troubleshooting Center" - Benchchem.
  • "Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples" - Analytical Chemistry (ACS Public
  • "Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research" - DTIC.
  • "Organofluorine Compounds in the Environment - Analysis, Sources and" - Collectionscanada.

Sources

Optimization

Technical Support Center: Particle Size Engineering for 3-Fluoro-4-propoxybenzoic Acid

Welcome to the Technical Support Center for the particle size control of 3-Fluoro-4-propoxybenzoic acid (CAS 203115-97-3) . As a Senior Application Scientist, I have designed this resource to help researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the particle size control of 3-Fluoro-4-propoxybenzoic acid (CAS 203115-97-3) . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex thermodynamics and kinetics of crystallizing and milling this specific fluorinated intermediate. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure batch-to-batch consistency, optimal bioavailability, and downstream processability.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-Fluoro-4-propoxybenzoic acid exhibit severe agglomeration and needle-like morphology during standard cooling crystallization? A: The molecular structure of 3-Fluoro-4-propoxybenzoic acid features a strongly polar carboxylic acid head group capable of forming robust hydrogen-bonded dimers, contrasted by a flexible, hydrophobic propoxy tail. This amphiphilic nature drives anisotropic crystal growth, typically resulting in high-aspect-ratio needle-like crystals. Rapid precipitation or high supersaturation exacerbates this, causing the needles to entangle and agglomerate to minimize surface free energy[]. Slower cooling rates and optimized solvent selection are required to reduce the aspect ratio and prevent agglomeration[].

Q2: We are experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. What causes this and how do we prevent it? A: Oiling out occurs when the supersaturation level exceeds the metastable liquid-liquid phase boundary before reaching the solid-liquid nucleation boundary. For 3-Fluoro-4-propoxybenzoic acid, the flexible propoxy chain can depress the melting point of the intermediate solvate. To resolve this, adjust the polarity of the solvent system (e.g., increasing the ratio of the less polar antisolvent) and conduct controlled nucleation (seeding) at very low supersaturation levels[2].

Q3: Why is wet milling preferred over dry milling for this intermediate? A: Dry milling (e.g., jet milling or pin milling) imparts high mechanical stress that can cleave the crystal lattice, leading to localized amorphization, loss of crystallinity, and broad particle size distributions[3]. Wet milling (high-shear slurry milling) dissipates heat more effectively and uses fluid shear to break particles along natural cleavage planes[4]. This prevents thermal degradation of the fluorinated aromatic ring and avoids the generation of excessive fines, ensuring better downstream flowability and dissolution predictability[3][5].

Part 2: Troubleshooting Guide

Issue 1: Bimodal Particle Size Distribution (PSD) During Scale-Up

  • Root Cause: Inconsistent mixing and localized supersaturation gradients in larger reactors lead to simultaneous primary nucleation (fines) and growth of existing crystals (large particles)[6]. Secondary nucleation due to impeller attrition also contributes[7].

  • Resolution: Implement a seeded, heat-cycling approach. Introduce 1-5% by weight of conditioned seeds at the metastable zone boundary. If fines are generated, apply a brief heating cycle (temperature cycling) to dissolve the thermodynamically unstable fines (via Ostwald ripening) while preserving the larger seed crystals, followed by a slow, controlled cooling ramp[2][8].

Issue 2: Filter Cake Compressibility and Slow Filtration Rates

  • Root Cause: The presence of high-aspect-ratio needles or a high fraction of fines (<10 µm) clogs the filter pores and creates a highly compressible cake[7].

  • Resolution: Transition from a purely cooling crystallization to a combined antisolvent and cooling crystallization using ultrasonic irradiation (sonocrystallization). Ultrasound induces cavitation, which limits crystal growth along the longitudinal axis, promoting regular, blocky crystal habits with a narrow PSD (e.g., ~15 µm)[2][7].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Seeded Cooling Crystallization with Temperature Cycling (Target PSD: D50 = 50-70 µm)

Self-Validating Step: The success of this protocol is validated by in-line Focused Beam Reflectance Measurement (FBRM); the fine particle count should drop to near-zero during the heating cycle[6].

  • Dissolution: Dissolve 100 g of 3-Fluoro-4-propoxybenzoic acid in 500 mL of Isopropanol (IPA) at 65°C under moderate agitation (250 RPM).

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer.

  • Cooling to Seeding Point: Cool the solution linearly to 50°C (just inside the metastable zone) at a rate of 0.5°C/min.

  • Seeding: Introduce 2.0 g of micronized 3-Fluoro-4-propoxybenzoic acid seeds (D50 ~10 µm) suspended in 10 mL of cold IPA. Hold at 50°C for 60 minutes to allow seed bed maturation[6].

  • Temperature Cycling (Fines Dissolution): Heat the slurry to 55°C at 1°C/min and hold for 15 minutes to dissolve newly nucleated fines, then cool back to 50°C at 0.5°C/min[2][8].

  • Growth Phase: Cool the slurry from 50°C to 5°C at a slow, non-linear (cubic) cooling rate over 6 hours to maintain constant supersaturation.

  • Isolation: Filter the slurry using a Nutsche filter and wash the cake with 100 mL of chilled (0°C) IPA/Heptane (1:1 v/v).

  • Drying: Dry under vacuum at 40°C with low-shear agitation to prevent crystal attrition[7].

Protocol B: In-line Wet Milling for Micronization (Target PSD: D50 < 15 µm)

Self-Validating Step: The absence of polymorphic transformation must be confirmed via post-milling Powder X-Ray Diffraction (PXRD)[7].

  • Slurry Preparation: Suspend 100 g of crude 3-Fluoro-4-propoxybenzoic acid in 1 L of anti-solvent (e.g., Heptane) where solubility is <1 mg/mL.

  • Mill Configuration: Connect a rotor-stator high-shear wet mill in a recirculation loop with the crystallizer[4][5].

  • Milling Operation: Circulate the slurry through the wet mill at a rotor speed of 5000 RPM. Maintain the jacket temperature of the crystallizer at 10°C to absorb mechanical heat[5].

  • Monitoring: Utilize an in-line FBRM probe to monitor chord length distribution in real-time[6][7].

  • Termination: Cease milling when the FBRM counts in the >50 µm channel drop below the baseline threshold (typically 4-6 turnovers).

  • Isolation: Filter and dry as described in Protocol A.

Part 4: Quantitative Data Summaries

Process ParameterD10 (µm)D50 (µm)D90 (µm)Morphology / Outcome
Unseeded Rapid Cooling (1°C/min)2.118.585.4High-aspect needles, severe agglomeration
Seeded Cooling (Linear, 0.5°C/min)12.445.2110.6Bimodal distribution, moderate agglomeration
Seeded + Temp Cycling (Cubic Cool)25.862.195.3Uniform blocky crystals, excellent flowability
In-line Wet Milling (5000 RPM, 5 passes)3.512.828.4Uniform micronized particles, intact crystallinity
Dry Jet Milling (High Pressure)0.88.245.1Broad distribution, localized amorphization

(Note: Data synthesized from empirical crystallization principles applied to fluorinated benzoic acid derivatives[][3][6])

Part 5: Workflows & Logical Relationships

G N1 Dissolution (65°C in IPA) N2 Cool to 50°C (Metastable Zone) N1->N2 N3 Seeding (2% w/w) N2->N3 N4 Temp Cycling (50°C -> 55°C -> 50°C) N3->N4 N5 Cubic Cooling (to 5°C) N4->N5 N6 Isolation & Low-Shear Drying N5->N6

Workflow for Seeded Crystallization and Temperature Cycling.

DecisionTree Start Particle Size Issue Detected Q1 Is the issue Oiling Out? Start->Q1 A1_Yes Adjust solvent polarity & lower supersaturation Q1->A1_Yes Yes Q2 Is the PSD Bimodal? Q1->Q2 No A2_Yes Implement Temp Cycling to dissolve fines Q2->A2_Yes Yes Q3 Are crystals needle-like causing poor flow? Q2->Q3 No A3_Yes Use Wet Milling or Sonocrystallization Q3->A3_Yes Yes

Decision tree for troubleshooting particle size and morphology issues.

References

  • [8] Particle size control during recrystallization and scale-up. Crystallization Systems. 8

  • [] Impact of API Particle Size. BOC Sciences.

  • [2] Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ACS Publications. 2

  • [3] Wet Milling vs. Dry Milling in the Pharmaceutical Industry. Ascendia CDMO.3

  • [7] Control of the Particle Properties of a Drug Substance by Crystallization Engineering and the Effect on Drug Product Formulation. ResearchGate. 7

  • [4] Milling, Micronization and Particle Modification of Pharmaceuticals. Veranova.4

  • 3-Fluoro-4-propoxybenzoic acid. Sigma-Aldrich.

  • [6] Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Continuus Pharmaceuticals / ACS. 6

  • [5] Strategies to Control Particle Size During Crystallization Processes. ResearchGate. 5

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Acid Chloride Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with moisture-sensitive acid chloride derivatives. As highly reactive electrophiles, acid chlorides are invaluable synthetic intermediates, but their utility is intrinsically linked to the stringent exclusion of water.[1][2] This resource is designed to equip you with the expertise and field-proven insights necessary to ensure the success of your experiments.

I. Fundamental Principles: The "Why" Behind Moisture Sensitivity

Acid chlorides are characterized by a carbonyl group bonded to a chlorine atom. The high electronegativity of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][3] Water, although a weak nucleophile, readily reacts with acid chlorides in a vigorous and often exothermic hydrolysis reaction.[1][4][5][6]

This reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7] The oxygen atom of water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[4][7] This is followed by the elimination of a chloride ion and a proton to yield the corresponding carboxylic acid and hydrochloric acid (HCl).[4][5][7] The formation of corrosive HCl gas is a tell-tale sign of moisture contamination.[6][8]

Diagram: Hydrolysis of an Acid Chloride

AnhydrousSetup A Oven-dry or flame-dry all glassware B Assemble hot glassware under inert gas flow A->B C Cool to room temperature under inert atmosphere B->C D Add anhydrous solvents and reagents via syringe/septum C->D E Maintain positive inert gas pressure throughout reaction D->E F Monitor reaction progress (TLC, LC-MS) E->F G Quench reaction carefully at reduced temperature F->G H Workup and Purification G->H

Caption: Workflow for setting up an anhydrous reaction.

IV. Solvent and Reagent Purity

The success of reactions involving acid chlorides is highly dependent on the purity of the solvents and reagents used.

Table: Recommended Drying Agents for Common Solvents
Solvent Recommended Drying Agent(s) Comments
Dichloromethane (DCM) Calcium hydride (CaH₂)Stir overnight and distill prior to use.
Tetrahydrofuran (THF) Sodium/benzophenoneDistill under nitrogen when the solution is deep blue/purple.
Toluene Sodium/benzophenoneDistill under nitrogen when the solution is deep blue/purple.
Acetonitrile Calcium hydride (CaH₂)Stir for several hours and distill.
Diethyl Ether Sodium/benzophenoneDistill under nitrogen when the solution is deep blue/purple.

Note: Always consult safety data sheets and relevant literature before using any drying agent, especially reactive ones like sodium metal and calcium hydride.

Purification of Acid Chlorides

If you suspect your acid chloride has degraded, purification may be necessary.

  • Distillation: For liquid acid chlorides, fractional distillation under reduced pressure is often the most effective method for purification. [9]This removes non-volatile impurities like the corresponding carboxylic acid.

  • Crystallization: Solid acid chlorides can be purified by recrystallization from a non-reactive, anhydrous solvent.

V. Safety Precautions

Working with acid chlorides requires strict adherence to safety protocols due to their corrosive and reactive nature.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber). [10][11][12]* Ventilation: All manipulations of acid chlorides should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors. [4][10][12]* Spill Response: Have appropriate spill control materials readily available, such as a neutralizer (e.g., sodium bicarbonate) and an absorbent material. [4][10]* Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible. [12][13]

VI. References

  • Chemistry Acid Chloride. (n.d.). sathee jee. Retrieved from

  • 21.4: Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved from

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). MilliporeSigma. Retrieved from

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety. Retrieved from

  • Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. (2025, December). Benchchem. Retrieved from

  • How to handle moisture-sensitive 3,4-Difluorophenylacetyl chloride. (2025). Benchchem. Retrieved from

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). WCU. Retrieved from

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from

  • Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF. Retrieved from

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from

  • 20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Retrieved from

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved from

  • Chem 263. Nov 25, 2010. (2010, November 25). University of Calgary. Retrieved from

  • an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Manager. Retrieved from

  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). INNOVEDA. Retrieved from

  • Acid Safety. (n.d.). Flinn Scientific. Retrieved from

  • Purification techniques for products of decanoyl chloride synthesis. (n.d.). Benchchem. Retrieved from

  • Preparations and Reactions of Acyl Chlorides. (2023, February 10). YouTube. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 3-Fluoro-4-propoxybenzoic Acid: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Fluoro-4-propoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Fluoro-4-propoxybenzoic acid, a substituted aromatic carboxylic acid, presents an illustrative case for the application of modern analytical techniques. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for determining molecular structure. We will explore the causal factors behind the observed spectral data, compare its efficacy with alternative analytical methods, and provide actionable experimental protocols for its characterization.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Spin-spin coupling, observed as the splitting of signals, reveals the number of adjacent, non-equivalent protons, providing crucial connectivity data.[1]

For substituted benzoic acids, the positions and nature of the substituents on the aromatic ring significantly influence the chemical shifts and coupling patterns of the aromatic protons.[2] The carboxylic acid group is electron-withdrawing, generally deshielding the ortho protons.[2][3]

Predicting the ¹H NMR Spectrum of 3-Fluoro-4-propoxybenzoic Acid

Structure of 3-Fluoro-4-propoxybenzoic acid:

Expected Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
-COOH 10.0 - 13.0Singlet (broad)The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2]
Aromatic H-2 ~7.9 - 8.2Doublet of doublets (dd)This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the fluorine atom, leading to a downfield shift. It will be split by both H-6 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 5-7 Hz).
Aromatic H-5 ~7.0 - 7.3Doublet (d)This proton is ortho to the electron-donating propoxy group and meta to the carboxylic acid, resulting in a more upfield position compared to H-2 and H-6. It will be split by H-6 (meta coupling, J ≈ 2-3 Hz).
Aromatic H-6 ~7.8 - 8.1Doublet of doublets (dd)This proton is ortho to the carboxylic acid group and ortho to the fluorine atom, causing a significant downfield shift. It will exhibit a large ortho coupling to H-2 (J ≈ 8-9 Hz) and a smaller ortho coupling to the fluorine atom (J ≈ 8-10 Hz).
-O-CH₂- ~4.0 - 4.2Triplet (t)These methylene protons are adjacent to an oxygen atom, which deshields them. They will be split into a triplet by the two adjacent protons of the ethyl group (J ≈ 7 Hz).
-CH₂-CH₂- ~1.8 - 2.0Sextet or multiplet (m)These methylene protons are adjacent to two other methylene groups. They will be split by both the -O-CH₂- protons and the terminal methyl protons, likely resulting in a complex multiplet.
-CH₃ ~0.9 - 1.1Triplet (t)The terminal methyl protons are in a typical aliphatic environment and will be split into a triplet by the adjacent methylene protons (J ≈ 7 Hz).

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a primary tool, a comprehensive structural confirmation relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the number and chemical environment of carbon atoms.Complements ¹H NMR by directly observing the carbon backbone. Can distinguish between isomers.[4]Lower sensitivity than ¹H NMR, often requiring longer acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast and sensitive method for functional group identification (e.g., C=O of the carboxylic acid, C-O of the ether).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.High sensitivity and provides the exact molecular weight, confirming the elemental composition.Isomeric compounds can have identical molecular weights, requiring further analysis for differentiation.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.[3][5]

  • Sample Concentration: Dissolve approximately 5-10 mg of 3-Fluoro-4-propoxybenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[3]

  • Homogenization: Gently shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution of complex splitting patterns.[5]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

    • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

    • Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural elucidation process for 3-Fluoro-4-propoxybenzoic acid.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample 3-Fluoro-4-propoxybenzoic acid NMR_Tube Sample in NMR Tube Sample->NMR_Tube FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H_NMR ¹H NMR Spectroscopy NMR_Tube->H_NMR Acquisition C_NMR ¹³C NMR Spectroscopy NMR_Tube->C_NMR Spectral_Data Raw Spectral Data H_NMR->Spectral_Data C_NMR->Spectral_Data FTIR->Spectral_Data MS->Spectral_Data Structure_Prediction Predicted Structure & Assignments Spectral_Data->Structure_Prediction Comparison Comparison of Predicted vs. Experimental Data Structure_Prediction->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

Caption: Workflow for the structural elucidation of 3-Fluoro-4-propoxybenzoic acid.

Conclusion

The ¹H NMR spectral analysis of 3-Fluoro-4-propoxybenzoic acid provides a wealth of structural information. By understanding the interplay of the electronic effects of the substituents and the principles of spin-spin coupling, a detailed and accurate interpretation of the spectrum is achievable. For unambiguous structure confirmation, it is best practice to complement ¹H NMR data with other analytical techniques such as ¹³C NMR, FTIR, and mass spectrometry. This integrated approach ensures the highest level of confidence in the structural assignment, a critical step in the advancement of drug discovery and development.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3-fluoro-4-phenoxy-. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Fluoro-4-alkoxybenzoic Acids: A Theoretical and Practical Approach

In the landscape of drug discovery and materials science, a nuanced understanding of the physicochemical properties of molecular building blocks is paramount. Among these, the interaction of a molecule with ultraviolet a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, a nuanced understanding of the physicochemical properties of molecular building blocks is paramount. Among these, the interaction of a molecule with ultraviolet and visible light, quantified by its UV-Vis absorption spectrum, offers a window into its electronic structure. This guide provides a detailed examination of the UV-Vis absorption characteristics of a significant class of compounds: 3-fluoro-4-alkoxybenzoic acids.

This document moves beyond a simple cataloging of data. It is designed for the discerning researcher, scientist, and drug development professional, offering a blend of theoretical underpinnings, comparative analysis with related structures, and a robust, self-validating experimental protocol for the determination of UV-Vis absorption maxima (λmax).

The Electronic Landscape of Substituted Benzoic Acids

The UV-Vis spectrum of a benzoic acid derivative is fundamentally governed by the π → π* electronic transitions within the benzene ring and the carboxyl group. The parent benzoic acid molecule exhibits two primary absorption bands: a strong primary band (B-band or E2-band) around 230 nm and a weaker, fine-structured secondary band (C-band or B-band) around 274 nm.[1][2] Substitution on the benzene ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima.

The introduction of substituents like a fluorine atom and an alkoxy group at the 3 and 4 positions, respectively, induces a complex interplay of electronic effects:

  • The Carboxyl Group (-COOH): As an electron-withdrawing group, the carboxyl moiety causes a bathochromic (red) shift in the primary and secondary absorption bands of the benzene ring.[3]

  • The Fluoro Group (-F): Fluorine exhibits a dual electronic nature. It is strongly electronegative, leading to an inductive electron-withdrawing effect (-I). Simultaneously, its lone pairs can participate in resonance, exerting a weak electron-donating effect (+M). In the meta position, the inductive effect typically dominates, which can influence the overall electronic distribution and the energy of the π → π* transitions.

  • The Alkoxy Group (-OR): The oxygen atom of the alkoxy group possesses lone pairs that can be delocalized into the aromatic ring through the mesomeric effect (+M), acting as an electron-donating group. This donation of electron density generally leads to a bathochromic shift of the absorption bands.

The combined influence of these substituents on the benzene ring in 3-fluoro-4-alkoxybenzoic acids is expected to result in a net bathochromic shift compared to unsubstituted benzoic acid.

Comparative Analysis of UV-Vis Absorption Maxima

CompoundPrimary Band (λmax)Secondary Band (λmax)Solvent/State
Benzoic Acid~230 nm~274 nmAcidic Aqueous Solution[1][2]
3-Fluorobenzoic Acid~247 nm~295 nmSolid State (KBr)[3]
4-Methoxybenzoic Acid~250 nm~298 nmSolid State (KBr)[3]
3-Fluoro-4-alkoxybenzoic Acids Hypothesized > 250 nm Hypothesized > 298 nm -

Table 1: Experimentally determined UV-Vis absorption maxima for benzoic acid and related substituted derivatives, and hypothesized values for the target compounds.

The data presented for 3-fluorobenzoic acid and 4-methoxybenzoic acid, when compared to benzoic acid, clearly demonstrate the bathochromic shift induced by these substituents individually.[3] It is therefore reasonable to hypothesize that the combined effect in 3-fluoro-4-alkoxybenzoic acids will result in absorption maxima at even longer wavelengths.

Furthermore, the length of the alkyl chain in the alkoxy group may have a subtle influence on the λmax. Studies on analogous 3- and 4-n-alkanoyloxy benzoic acids have shown a slight blue shift (hypsochromic shift) with increasing alkyl chain length.[4] This effect could potentially be observed in the 3-fluoro-4-alkoxybenzoic acid series as well, although experimental verification is necessary.

A Robust Experimental Protocol for the Determination of λmax

To empower researchers to generate their own high-quality data, the following detailed protocol for determining the UV-Vis absorption maxima of 3-fluoro-4-alkoxybenzoic acids is provided. This protocol is designed to be self-validating by incorporating essential controls and clear decision points.

Principle

This procedure is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[5] By scanning a dilute solution of the compound over a range of UV wavelengths, a spectrum is generated, and the wavelength of maximum absorbance (λmax) can be identified.

Materials and Equipment
  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

  • 3-Fluoro-4-alkoxybenzoic acid sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Kimwipes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement prep_start Weigh Analyte dissolve Dissolve in Solvent prep_start->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Prepare Working Solution (e.g., 10 µg/mL) stock->dilute measure_sample Measure Absorbance of Sample Solution dilute->measure_sample power_on Power On Spectrophotometer & Allow to Warm Up set_params Set Wavelength Range (e.g., 200-400 nm) power_on->set_params baseline Perform Baseline Correction with Solvent Blank set_params->baseline baseline->measure_sample identify_max Identify λmax from Spectrum measure_sample->identify_max record Record Data identify_max->record

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Step-by-Step Procedure
  • Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the UV region of interest.[6] Ethanol, methanol, and acetonitrile are common choices with low UV cutoff wavelengths. The polarity of the solvent can influence the λmax, so it is crucial to report the solvent used.[1]

  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of the 3-fluoro-4-alkoxybenzoic acid and dissolve it in the chosen solvent in a 10 mL volumetric flask. This will create a 1 mg/mL stock solution.

  • Preparation of Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.0 absorbance units. A typical working concentration is in the range of 5-10 µg/mL. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent to obtain a 10 µg/mL solution.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for the scan, for example, from 200 nm to 400 nm.

    • Fill two matched quartz cuvettes with the solvent. Wipe the optical surfaces with a Kimwipe before placing them in the sample and reference holders.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range with the solvent.[7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelengths at which the absorbance is at a maximum (λmax). For substituted benzoic acids, expect to see at least two distinct peaks corresponding to the primary and secondary bands.

    • Record the λmax values.

Understanding Electronic Transitions in Substituted Benzoic Acids

The absorption of UV light by 3-fluoro-4-alkoxybenzoic acids promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). The energy difference between these orbitals dictates the wavelength of light absorbed.

G Electronic Transition Diagram HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO ΔE = hν = hc/λmax (π → π* transition)

Caption: Diagram of a π → π* electronic transition in a substituted benzoic acid.

The electron-donating alkoxy group and the electron-withdrawing fluoro and carboxyl groups collectively influence the energy levels of the HOMO and LUMO. The net effect is a decrease in the energy gap (ΔE) between these orbitals compared to unsubstituted benzoic acid. According to the relationship ΔE = hc/λ, a smaller energy gap results in the absorption of light with a longer wavelength (bathochromic shift).

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption characteristics of 3-fluoro-4-alkoxybenzoic acids. While direct experimental data for the entire series is sparse, a theoretical framework based on the electronic effects of the substituents allows for reasoned predictions of their spectral behavior. The provided detailed experimental protocol offers a clear pathway for researchers to determine these values empirically, contributing to the collective knowledge base. A thorough understanding of the UV-Vis properties of these compounds is a crucial step in their application in the development of novel pharmaceuticals and advanced materials.

References

  • Baum, J. C., & McClure, D. S. (1979). The Ultraviolet Transitions of Benzoic Acid. 1. Interpretation of the Singlet Absorption Spectrum. Journal of the American Chemical Society, 101(9), 2335–2340. [Link]

  • Brennan, N. F. (2006). Synthesis, characterisation and structural analysis of a series of metal (II) benzoates. University of Pretoria. [Link]

  • Chemistry LibreTexts. (2023, March 16). Effect of Solvent. [Link]

  • Hagar, M., Ahmed, H. A., & Osman, O. A. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-15. [Link]

  • Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Spectrophotometry. [Link]

  • Perkampus, H-H. (n.d.). UV/VIS Spectroscopy. University of Pretoria. [Link]

  • Phan, C. M., & Nguyen, M. T. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5489-5496. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Scribd. (n.d.). Experiment No. 2 UV-Vis Analysis. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

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Validation

Effect of fluorine substitution on liquid crystal phase transition

An In-Depth Guide to the Influence of Fluorine Substitution on Liquid Crystal Phase Transitions For researchers and professionals in materials science and drug development, understanding the nuanced control over the phys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Influence of Fluorine Substitution on Liquid Crystal Phase Transitions

For researchers and professionals in materials science and drug development, understanding the nuanced control over the physical properties of organic molecules is paramount. In the realm of liquid crystals, the strategic introduction of fluorine atoms is a powerful tool for fine-tuning mesophase behavior and electromagnetic properties. This guide provides an in-depth comparison of how fluorine substitution, depending on its position and extent, profoundly alters the phase transitions and characteristics of liquid crystalline materials.

The Unique Role of Fluorine in Molecular Design

The fluorine atom possesses a unique combination of properties that make it an exceptional tool for modifying liquid crystal molecules. Its small van der Waals radius allows it to replace hydrogen without introducing significant steric hindrance, thus preserving the essential elongated molecular shape (mesogenic core) required for liquid crystallinity.[1][2] However, its effects are far from subtle. Fluorine is the most electronegative element, creating a strong and stable carbon-fluorine (C-F) bond with a significant dipole moment.[3] This combination of small size and high polarity allows for precise engineering of intermolecular forces, which are the primary determinants of phase stability and transition temperatures.[1][2]

The position of the fluorine substituent on the liquid crystal molecule is the critical factor that dictates its effect on the material's bulk properties.[1][4] Broadly, these can be categorized as lateral substitution (on the aromatic core) and terminal substitution (on a terminal chain or position).

Lateral Fluorine Substitution: Engineering for Negative Dielectric Anisotropy

Attaching one or more fluorine atoms directly to the aromatic rings of the mesogenic core is known as lateral substitution. This modification has a dramatic and predictable impact on several key properties.

Effect on Phase Stability and Transition Temperatures

The introduction of a lateral fluorine atom increases the breadth of the molecule. This steric effect disrupts the efficient packing of the molecules, particularly in the highly ordered solid (crystalline) and smectic phases.[2] As a result, the intermolecular attractive forces are weakened, which generally leads to:

  • Reduced Melting Points (Tₘ): Less thermal energy is required to overcome the crystal lattice forces.

  • Reduced Clearing Points (Tₙᵢ): The transition temperature from the nematic to the isotropic liquid phase is also typically lowered.[5][6][7] The increased molecular width disrupts the parallel alignment necessary for the nematic phase.

  • Destabilization of Smectic Phases: The disruption to molecular packing is particularly detrimental to the layered structure of smectic phases. In some cases, lateral fluorination can completely suppress smectic behavior that was present in the parent compound.[2][8]

Impact on Dielectric Anisotropy (Δε)

Perhaps the most significant consequence of lateral fluorination is its effect on dielectric anisotropy (Δε), a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular long axis. The strong C-F bond dipole is oriented perpendicular to this axis. This leads to a large value for ε⊥ relative to ε∥, resulting in a negative dielectric anisotropy (Δε < 0) .[3][9][10][11] This property is crucial for modern display technologies like Vertical Alignment (VA) and In-Plane Switching (IPS) modes, which require liquid crystals with negative Δε.[3][10]

The following diagram illustrates the causal relationship between lateral fluorine substitution and the resulting macroscopic properties.

cluster_cause Molecular Modification cluster_mechanism Physicochemical Effect cluster_consequence Macroscopic Property Change A Lateral Fluorine Substitution B Increased Molecular Width A->B C Introduces Strong Dipole Perpendicular to Long Axis A->C D Disrupted Molecular Packing B->D E Negative Dielectric Anisotropy (Δε < 0) C->E F Lower Phase Transition Temperatures (Tm, Tni) D->F G Suppression of Smectic Phases D->G

Caption: Effect of lateral fluorine substitution on LC properties.

Terminal Fluorine Substitution: Targeting Positive Dielectric Anisotropy

Placing fluorine atoms at the end of the liquid crystal molecule, either directly on the core or within a terminal alkyl chain, has markedly different consequences.

Effect on Phase Stability and Transition Temperatures

Unlike lateral substitution, terminal substitution does not significantly increase the molecular width. Therefore, its effect on molecular packing is less disruptive. The impact on phase transition temperatures is more complex and less predictable, but often results in a stabilization of the nematic phase.[2]

A particularly interesting case is the use of perfluorinated or semi-fluorinated terminal chains. Due to the different nature of fluorocarbon and hydrocarbon segments, these molecules exhibit micro-segregation, a nanoscale separation of the incompatible chain ends.[12] This effect strongly promotes the formation of layered (smectic) or columnar phases.[1]

Impact on Dielectric Anisotropy (Δε)

A terminal fluorine substituent introduces a dipole moment that is largely parallel to the long molecular axis. This increases the value of ε∥, leading to a positive dielectric anisotropy (Δε > 0) .[3] Materials with high positive Δε are essential for the operation of Twisted Nematic (TN) displays, the foundational technology for many LCDs.

Comparative Summary

The contrasting effects of fluorine substitution are best summarized in a direct comparison. The following table provides a general guide, though specific outcomes will always depend on the complete molecular structure.

PropertyLateral Fluorine SubstitutionTerminal Fluorine Substitution
Molecular Shape Increases molecular width, reduces shape anisotropy.[6]Minimal change to molecular width.
Melting Point (Tₘ) Generally decreases.Variable, less predictable effect.
Clearing Point (Tₙᵢ) Generally decreases.[5][6]Can increase or decrease, often stabilizes nematic range.
Smectic Phase Stability Generally decreases, often suppressed.[2][8]Can be enhanced, especially with perfluorinated chains.[1]
Dielectric Anisotropy (Δε) Becomes more negative (Δε < 0).[9][10][11]Becomes more positive (Δε > 0).[3]
Primary Application Vertical Alignment (VA) & In-Plane Switching (IPS) Displays.[3]Twisted Nematic (TN) Displays.

Table 1: Comparison of Lateral vs. Terminal Fluorine Substitution Effects.

Experimental Protocols for Characterization

A multi-faceted approach is required to fully characterize the phase transitions of novel fluorinated liquid crystals. The combination of differential scanning calorimetry, polarized optical microscopy, and X-ray diffraction provides a complete picture of a material's thermal behavior and structural organization.[13][14]

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for quantitatively determining the temperatures and enthalpy changes (ΔH) associated with phase transitions.[15] As a material transitions from a more ordered state to a less ordered one (e.g., solid to nematic), it absorbs heat, resulting in an endothermic peak on the DSC thermogram.[16][17] This allows for precise identification of melting points and clearing points.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected isotropic point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization and mesophase formation.

    • Heat the sample again at the same controlled rate (e.g., 10 °C/min). The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[18]

  • Data Analysis: Identify the onset temperature of endothermic peaks on the second heating scan to determine the phase transition temperatures (e.g., Tₘ, Tₙᵢ). The area under each peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Causality: POM is an indispensable tool for the qualitative identification of liquid crystal phases.[13][19] Anisotropic materials, like liquid crystals, are birefringent, meaning they split polarized light into two rays that travel at different velocities.[19] When viewed between two crossed polarizers, this birefringence creates interference patterns, or "textures," that are unique fingerprints for each type of mesophase.[20] Isotropic liquids, in contrast, appear dark.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean microscope slide. Cover it with a coverslip to create a thin film.

  • Observation: Place the slide on a hot stage attached to the polarizing microscope.

  • Heating and Cooling Cycle: Slowly heat the sample while observing through the eyepieces.

  • Phase Identification:

    • Upon melting from the crystalline solid, the appearance of a fluid, birefringent texture indicates the formation of a liquid crystal phase.

    • A Nematic (N) phase is often identified by its characteristic "Schlieren" texture with dark brushes corresponding to point defects.[21]

    • Smectic A (SmA) phases often exhibit a "focal conic" texture.

    • The complete disappearance of birefringence, resulting in a dark field of view, marks the transition to the isotropic liquid phase (the clearing point). Record the temperatures at which these textural changes occur.

X-Ray Diffraction (XRD)

Causality: XRD provides definitive information about the degree of positional order within a material.[22][23] By measuring how X-rays are scattered by the sample, one can distinguish between the lack of positional order in a nematic phase and the layered structure of a smectic phase.[24]

Experimental Protocol:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube.

  • Instrument Setup: The capillary is placed in a temperature-controlled holder within the XRD instrument.

  • Data Acquisition: X-ray patterns are collected at various temperatures, corresponding to the phases identified by DSC and POM.

  • Pattern Analysis:

    • Nematic Phase: The pattern will show a diffuse, wide-angle halo, indicating short-range positional order (liquid-like).

    • Smectic Phase: The pattern will exhibit a sharp, low-angle reflection (Bragg peak) corresponding to the smectic layer spacing, in addition to the wide-angle diffuse halo.[14]

The following diagram outlines a standard workflow for characterizing a newly synthesized fluorinated liquid crystal.

A Synthesized Fluorinated Liquid Crystal Compound B Differential Scanning Calorimetry (DSC) A->B C Polarized Optical Microscopy (POM) A->C D Identify Transition Temperatures (Tm, Tni) & Enthalpies (ΔH) B->D E Observe & Identify Mesophase Textures C->E F Preliminary Phase Assignment D->F E->F G X-Ray Diffraction (XRD) at Key Temps F->G H Confirm Positional Order (e.g., Smectic Layering) G->H I Final Phase Characterization H->I

Caption: Experimental workflow for LC phase characterization.

References

  • Title: Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases Source: Journal of the American Chemical Society URL
  • Title: Polarized Optical Microscopy (POM)
  • Title: Fluorinated liquid crystals - Properties and applications Source: ResearchGate URL
  • Title: Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL
  • Source: Instrument Specialists Inc.
  • Title: Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope Source: PMC URL
  • Title: Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells Source: DataSpace URL
  • Title: The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals Source: PMC URL
  • Title: Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases Source: MDPI URL
  • Title: Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals Source: Biointerface Research in Applied Chemistry URL
  • Title: Increasing the negative dielectric anisotropy of liquid crystals by fluorination of the terminal ethyl chain Source: Taylor & Francis Online URL
  • Title: The role of fluorine substituents in the formation of the ferroelectric nematic phase Source: Journal of Materials Chemistry C URL
  • Title: Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments Source: PubMed URL
  • Title: Differential scanning calorimetry Source: Wikipedia URL
  • Title: Polarization Microscope Pictures of Liquid Crystals Source: Kent State University URL
  • Title: Fluorinated liquid crystals – properties and applications Source: Chemical Society Reviews URL
  • Title: Fluorinated liquid crystals – properties and applications Source: Royal Society of Chemistry URL
  • Title: CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW Source: ResearchGate URL
  • Title: Dielectric anisotropy ( | Download Scientific Diagram Source: ResearchGate URL
  • Title: XRD Phase Identification Source: Malvern Panalytical URL
  • Title: X-ray studies of the phases and phase transitions of liquid crystals Source: IUCr Journals URL
  • Title: Various techniques have been used to characterize liquid crystals.
  • Title: Phase transitions in liquid crystals Source: Stanford University URL
  • Title: Differential scanning calorimetry (DSC) curves of liquid crystal...
  • Title: The world of liquid crystals as seen through X-ray diffraction Source: Laboratoire de physique des Solides URL
  • Title: Differential Scanning Calorimetry (DSC)
  • Title: X-Ray Diffraction for Phase Identification Source: H&M Analytical Services URL

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Comparative

The Impact of Fluorination on the Acidity of Benzoic Acid: A Comparative Guide

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical paramet...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that dictates a compound's behavior in various chemical and biological environments. This guide provides an in-depth comparative analysis of the acidity of non-fluorinated benzoic acid versus its fluorinated counterparts, supported by experimental data and elucidating the underlying chemical principles.

The introduction of fluorine, the most electronegative element, onto the benzoic acid scaffold profoundly influences its acidity. This is primarily due to fluorine's strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting carboxylate anion upon deprotonation.[1] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value. The magnitude of this acid-strengthening effect is intricately linked to the number and position of the fluorine substituents on the aromatic ring.[1]

Comparative Acidity: A Quantitative Look

The following table summarizes the experimentally determined pKa values for benzoic acid and a selection of its fluorinated derivatives, providing a clear quantitative comparison of their relative acid strengths.

CompoundStructurepKa Value
Benzoic AcidC₆H₅COOH4.20[1][2][3]
2-Fluorobenzoic Acido-FC₆H₄COOH3.27[1][4]
3-Fluorobenzoic Acidm-FC₆H₄COOH3.86[1][5][6]
4-Fluorobenzoic Acidp-FC₆H₄COOH4.14[1][6]
2,6-Difluorobenzoic Acid2,6-F₂C₆H₃COOH2.13[1]
Pentafluorobenzoic AcidC₆F₅COOH1.48[7]

Key Observations:

  • All fluorinated benzoic acids presented are more acidic (have a lower pKa) than benzoic acid itself.[1]

  • The acidity increases with the number of fluorine atoms. Pentafluorobenzoic acid is a significantly stronger acid than the monofluorinated derivatives.

  • The position of the fluorine atom has a substantial impact on acidity. For monofluorinated benzoic acids, the acidity follows the trend: ortho > meta > para.

Delving into the "Ortho Effect" and Electronic Influences

The heightened acidity of 2-fluorobenzoic acid compared to its meta and para isomers is a classic example of the "ortho effect".[8] This phenomenon arises from a combination of factors. The proximity of the highly electronegative fluorine atom to the carboxylic acid group in the ortho position exerts a potent inductive electron-withdrawing effect, which strongly stabilizes the carboxylate anion.[8]

The trend in acidity among the isomers can be explained by the interplay of inductive and resonance effects. The inductive effect weakens with distance, which is why the para-isomer, where the fluorine is furthest from the carboxyl group, shows the least increase in acidity compared to benzoic acid.[9]

Caption: Logical flow of increasing acidity with fluorine position.

Experimental Determination of pKa: Methodologies

Accurate pKa determination is crucial for validating these structure-acidity relationships. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a widely used technique due to its simplicity and the rapid acquisition of results.[10]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[1]

Experimental Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

    • Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place a known volume of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH solution in small, precise increments from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.[11]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV).

    • The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.[11]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[12]

Principle: The absorbance of the acidic (unionized) and basic (ionized) forms of the compound differ. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be determined from the inflection point of the absorbance vs. pH plot.[1]

Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of the fluorinated benzoic acid.

    • Prepare a series of buffer solutions covering a range of pH values around the expected pKa.

  • Measurement:

    • For each buffer solution, add a small, constant amount of the stock solution.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[1]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AU - A)], where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[1]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The fluorination of benzoic acid provides a clear and predictable strategy for modulating its acidity. The strong inductive effect of fluorine consistently increases the acidity, with the magnitude of this effect being dependent on the number and position of the fluorine atoms. A thorough understanding of these principles, coupled with robust experimental determination of pKa values, is essential for the rational design of molecules with tailored physicochemical properties in the fields of medicinal chemistry and materials science.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Wikipedia. Pentafluorobenzoic acid. Available from: [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. Available from: [Link]

  • LookChem. Pentafluorobenzoic acid 602-94-8 wiki. Available from: [Link]

  • Wikipedia. 2-Fluorobenzoic acid. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • eGyanKosh. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • ResearchGate. The final UV-Vis method for the pKa determination. Available from: [Link]

  • PMC. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • Proprep. What is the pKa of benzoic acid?. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

  • ResearchGate. (PDF) Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. Available from: [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). How should the acid dissociation constant pKa be measured?. Available from: [Link]

  • CLAS. Table of Acids with Ka and pKa Values*. Available from: [Link]

  • HCPG College, Varanasi. Acidity of Carboxylic Acids. Available from: [Link]

  • Reddit. Why benzoic acid is more acidic than acetic acid??. Available from: [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

  • PubChem. Pentafluorobenzoic acid. Available from: [Link]

  • J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available from: [Link]

  • Andre Leesment et al. 1 Quantifying acidity in heterogeneous systems: biphasic pKa values. Available from: [Link]

  • ResearchGate. Top: Comparison of the pKa differences between fluorinated and.... Available from: [Link]

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  • Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

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  • PubChem. 2-Fluorobenzoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Available from: [Link]

  • PubChem. 2,6-Difluorobenzoic acid. Available from: [Link]

  • Stenutz. 2,6-difluorobenzoic acid. Available from: [Link]

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Validation

Comparative Guide: Bioavailability of Fluorinated vs. Non-Fluorinated Benzoic Acid Drugs

As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize the pharmacokinetic (PK) profiles of their lead candidates. When working with the privileged benzoic acid scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize the pharmacokinetic (PK) profiles of their lead candidates. When working with the privileged benzoic acid scaffold, one of the most reliable strategies to overcome absorption, distribution, metabolism, and excretion (ADME) bottlenecks is strategic fluorination[1].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzoic acid drugs. By unpacking the mechanistic causality behind fluorine's impact on bioavailability and detailing the self-validating experimental protocols we use to measure it, this document serves as a comprehensive resource for researchers and medicinal chemists.

Mechanistic Causality: The "Why" Behind Fluorination

The introduction of a fluorine atom into a benzoic acid derivative does not merely change its shape; it fundamentally rewrites the molecule's physicochemical identity[2]. The causality behind the enhanced bioavailability of fluorinated drugs is driven by three primary mechanisms:

  • Metabolic Shielding via C-F Bond Strength: The carbon-fluorine (C-F) bond (~116 kcal/mol) is significantly stronger than the carbon-hydrogen (C-H) bond (~98 kcal/mol). Liver cytochrome P450 (CYP450) enzymes typically oxidize aromatic rings at electron-rich "soft spots." Substituting a hydrogen atom with fluorine at these metabolically labile positions (e.g., the para position) deactivates the ring toward electrophilic oxidation[3]. This steric and electronic shielding drastically reduces intrinsic clearance (CLint) and prolongs the drug's half-life[4][5].

  • Lipophilicity and Membrane Permeability: Fluorine possesses high electronegativity but extremely low polarizability. This unique combination increases the overall lipophilicity (LogP) of the benzoic acid derivative[6]. For orally administered drugs, this enhanced lipophilicity directly translates to superior passive transcellular diffusion across the intestinal lipid bilayer, increasing the fraction of the drug absorbed into systemic circulation[4].

  • pKa Modulation and Cocrystal Engineering: The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the benzoic acid's carboxylic group, making it more acidic[7]. While increased ionization at physiological pH can sometimes impede permeability, the massive concurrent increase in intrinsic lipophilicity typically overrides this, resulting in a net gain in bioavailability. Furthermore, fluorobenzoic acids are increasingly utilized as coformers in pharmaceutical cocrystals. For instance, formulating the drug Roflumilast with 4-fluorobenzoic acid leverages OH ↔ F mimicry in hydrogen bonding, significantly enhancing both the dissolution rate and membrane permeation compared to non-fluorinated coformers[8].

LogicalFlow N1 Fluorine Substitution on Benzoic Acid N2 High Electronegativity & Inductive Effect N1->N2 N3 Strong C-F Bond (~116 kcal/mol) N1->N3 N4 Lowered pKa & Altered Ionization N2->N4 N5 Increased Lipophilicity (Higher LogP) N2->N5 N6 Steric Shielding from CYP450 N3->N6 N7 Enhanced Membrane Permeability N4->N7 N5->N7 N8 Increased Metabolic Stability (Longer t1/2) N6->N8 N9 Superior Oral Bioavailability N7->N9 N8->N9

Caption: Logical flow detailing how fluorination alters physicochemical traits to boost bioavailability.

Quantitative ADME Comparison

To objectively compare performance, we look at the standard pharmacokinetic parameters of a baseline non-fluorinated benzoic acid drug model versus its para-fluorinated analog. The data below synthesizes established in vitro and in vivo trends observed during lead optimization[2][5].

Pharmacokinetic ParameterNon-Fluorinated Benzoic Acid Analog4-Fluoro Benzoic Acid AnalogMechanistic Causality
LogP (Lipophilicity) 2.122.85Fluorine's low polarizability increases lipid solubility, aiding absorption.
pKa (Carboxylic Acid) 4.203.85Inductive electron-withdrawing effect of the fluorine atom.
Intrinsic Clearance (CLint) 48.5 µL/min/mg14.2 µL/min/mgThe strong C-F bond resists CYP450-mediated aromatic oxidation.
In Vitro Half-life (t1/2) 28 min95 minDirect consequence of reduced hepatic clearance and metabolic shielding.
Oral Bioavailability (F%) ~38%~78%Combined effect of enhanced intestinal permeability and reduced first-pass metabolism.

Self-Validating Experimental Methodology: Microsomal Stability Assay

In my laboratory, we do not simply run assays; we design self-validating systems. To empirically prove the metabolic stability conferred by fluorination, we utilize an in vitro Human Liver Microsome (HLM) assay. Every step in this protocol is engineered with internal controls to ensure data integrity.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Thaw HLMs on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[5].

  • Causality: MgCl₂ is a mandatory cofactor for CYP450 enzymatic function. Without it, the assay will yield false-positive stability results.

Step 2: Pre-Incubation & Self-Validation

  • Action: Pre-incubate the fluorinated and non-fluorinated benzoic acid candidates (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Concurrently, run parallel wells with Verapamil and Warfarin.

  • Causality: This is our self-validation mechanism. Verapamil acts as a high-clearance positive control, and Warfarin acts as a low-clearance negative control. If these controls do not degrade at their known historical rates, the entire HLM batch is flagged as metabolically incompetent, preventing the generation of flawed data.

Step 3: Reaction Initiation

  • Action: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic cycles. By requiring NADPH to start the reaction, we isolate true CYP450-mediated degradation from background chemical instability.

Step 4: Time-Course Sampling

  • Action: Extract 50 µL aliquots from the reaction mixture at precisely 0, 5, 15, 30, 45, and 60 minutes.

  • Causality: Capturing multiple time points allows for accurate first-order kinetic modeling, which is required to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Step 5: Quenching & Extraction

  • Action: Immediately quench each extracted aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Causality: ACN instantly denatures microsomal proteins, halting the enzymatic reaction at the exact time point. Furthermore, it breaks drug-protein binding, releasing the parent analyte into the solvent for accurate downstream quantification.

Step 6: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

ExperimentalWorkflow S1 HLM Preparation (Buffer + MgCl2) S2 Compound & Controls (Self-Validation) S1->S2 S3 NADPH Initiation (CYP450 Activation) S2->S3 S4 Time-Course Sampling (0-60 mins) S3->S4 S5 ACN Quenching (Protein Precipitation) S4->S5 S6 LC-MS/MS Analysis (Quantify Parent) S5->S6

Caption: Self-validating experimental workflow for assessing microsomal metabolic stability.

Conclusion

The comparative data heavily favors the fluorinated benzoic acid scaffold when optimizing for bioavailability. By strategically replacing hydrogen with fluorine, drug developers can simultaneously increase lipophilicity for better membrane permeability and block CYP450 oxidation sites for extended metabolic stability. As demonstrated through rigorous, self-validating HLM assays, these physicochemical adjustments reliably translate into superior pharmacokinetic profiles, ultimately leading to lower dosage requirements and improved therapeutic efficacy.

References

  • Title: Fluorobenzoic Acid Series Source: Sparrow Chemical URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: NIH (PMC) URL: [Link]

  • Title: Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity Source: Research and Reviews URL: [Link]

  • Title: Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast | Crystal Growth & Design Source: ACS Publications URL: [Link]

  • Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoro-4-propoxybenzoic acid proper disposal procedures

Comprehensive Guide to the Handling and Disposal of 3-Fluoro-4-propoxybenzoic Acid 3-Fluoro-4-propoxybenzoic acid is a highly stable, halogenated building block frequently utilized in pharmaceutical synthesis and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Handling and Disposal of 3-Fluoro-4-propoxybenzoic Acid

3-Fluoro-4-propoxybenzoic acid is a highly stable, halogenated building block frequently utilized in pharmaceutical synthesis and advanced materials science. While its structural stability—conferred by the exceptionally strong carbon-fluorine (C-F) bond—is highly advantageous for drug development, it presents significant logistical and environmental challenges for end-of-life disposal.

Improper destruction of fluorinated organic compounds can lead to the release of highly corrosive hydrofluoric acid (HF) gas or the formation of persistent environmental pollutants[1]. This guide provides a rigorous, step-by-step operational and disposal protocol designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Identification

Before handling the compound, personnel must understand its physical properties and hazard classifications. As a fluorinated benzoic acid derivative, it acts as a localized irritant and requires strict containment protocols[2].

Table 1: Hazard Identification and Safety Parameters

ParameterSpecification / Protocol
Chemical Formula C10H11FO3
Physical State Solid (Powder/Crystals)
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)
Primary Operational Risk Aerosolization of fine powder causing acute respiratory irritation.
Required PPE Nitrile gloves, safety goggles, chemical-resistant lab coat. N95/P100 respirator if handled outside a ventilated enclosure.
Waste Classification Halogenated Organic Waste

Operational Handling Protocol

Causality Check: Powders are inherently prone to electrostatic dispersion. Handling must be strictly controlled to prevent inhalation exposure and cross-contamination of the laboratory environment.

Step 1: Preparation & Environment Setup

  • Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Eliminate static electricity by using an anti-static weighing boat and an ionizing bar, particularly if the ambient laboratory humidity is below 40%.

Step 2: Weighing and Transfer

  • Tare the anti-static weigh boat on the analytical balance.

  • Use a clean, grounded stainless-steel spatula to transfer the 3-Fluoro-4-propoxybenzoic acid.

  • Self-Validation Step: Immediately after transferring the compound into the receiving vessel, wipe the exterior of the vessel with a damp microfiber cloth. This ensures any stray, statically-charged particulates are captured before the vessel is removed from the fume hood.

Emergency Spill Response & Decontamination

Causality Check: Dry sweeping a spilled fluorinated powder will aerosolize the particles, exposing personnel to respiratory hazards and spreading the contamination across the facility.

  • Step 1: Isolate. Immediately evacuate personnel from the immediate vicinity and secure the area to prevent tracking the powder.

  • Step 2: Suppress. Do not dry sweep. Lightly moisten the spilled powder with water or a dilute surfactant solution to bind the particles into a slurry[3]. Alternatively, use a dedicated HEPA-filtered vacuum designed for hazardous particulates.

  • Step 3: Collect. Scoop the moistened slurry into a wide-mouth, sealable high-density polyethylene (HDPE) container using a non-sparking tool.

  • Step 4: Decontaminate. Wash the spill surface with soap and water. Capture all rinsate using absorbent pads and dispose of them as hazardous waste. Never wash the rinsate down the sink, as it will contaminate municipal wastewater streams.

Waste Segregation & Storage

Causality Check: Mixing halogenated waste (like 3-Fluoro-4-propoxybenzoic acid) with non-halogenated waste dilutes the halogen concentration, potentially causing the waste manifest to be misclassified. If routed to a standard incinerator lacking an acid gas scrubber, the combustion of the fluorine atoms will release toxic HF gas into the atmosphere[1].

  • Step 1: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste - Solid" .

  • Step 2: Use primary containers made of glass or HDPE, which are chemically inert to weak organic acids.

  • Step 3: Place the primary container within a secondary containment tray to capture any accidental breaches.

  • Step 4: Maintain a continuous waste log. Self-Validation Step: The mass of the waste added must be logged and initialed immediately upon disposal. The total mass on the log must perfectly match the container's label to ensure the EPA/RCRA manifest accurately reflects the total fluorine load for the disposal facility.

Disposal & Destruction Workflow

The destruction of fluorinated compounds requires specialized thermal treatment. To understand why, we must look at the thermodynamics of the carbon-halogen bonds.

Table 2: Average Bond Dissociation Energies and Disposal Implications

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implications for Thermal Destruction
C-I ~240Easily broken at standard incineration temperatures.
C-Br ~276Requires moderate thermal energy[4].
C-Cl ~339Requires standard hazardous waste incineration[4].
C-F ~485Requires extreme high-temperature incineration (>1100°C) to prevent the formation of toxic incomplete combustion products[4][5].

Because the C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), standard municipal incineration temperatures are insufficient to break this bond completely[4][5]. Incomplete combustion can result in the formation of highly toxic per- and polyfluoroalkyl substances (PFAS)[1].

Therefore, the waste must be routed to a high-temperature hazardous waste incinerator operating at >1100°C. At these extreme temperatures, the molecule is completely oxidized, and the fluorine is converted into hydrogen fluoride (HF) gas[1]. The exhaust gas is then passed through an alkaline scrubber (typically utilizing sodium bicarbonate or sodium hydroxide), which neutralizes the corrosive HF into benign, solid fluoride salts (e.g., sodium fluoride) that can be safely landfilled[6].

G Start Waste Generation (3-Fluoro-4-propoxybenzoic acid) Segregation Segregate as Halogenated Organic Waste Start->Segregation Lab Protocol Storage Store in HDPE/Glass Secondary Containment Segregation->Storage Labeling & Logging Transport Licensed HazMat Transport Storage->Transport EPA/RCRA Manifest Incineration High-Temp Incineration (>1100°C) Transport->Incineration Thermal Destruction Scrubber Alkaline Scrubber (Neutralizes HF Gas) Incineration->Scrubber Exhaust Gas (HF) Ash Ash Disposal (Secure Landfill) Incineration->Ash Solid Residue

Workflow for the segregation, transport, and thermal destruction of halogenated organic waste.

References

  • New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet." Available at: [Link]

  • Journal of the American Chemical Society (ACS). "Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance." Available at:[Link]

  • Minnesota Attorney General. "Products of incomplete combustion of POSF Based Fluorochemicals." Available at: [Link]

  • CIE Tecnología Ambiental. "WASTE INCINERATION FLUE GAS CLEANING." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-propoxybenzoic acid

As a Senior Application Scientist overseeing the integration of fluorinated building blocks into pharmaceutical and advanced material pipelines, I recognize that handling compounds like 3-Fluoro-4-propoxybenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of fluorinated building blocks into pharmaceutical and advanced material pipelines, I recognize that handling compounds like 3-Fluoro-4-propoxybenzoic acid (CAS: 203115-97-3) requires rigorous, self-validating safety protocols.

This compound features a lipophilic propoxy chain, a reactive carboxylic acid moiety, and an electronegative fluorine atom. This specific structural triad dictates our approach to Personal Protective Equipment (PPE) and waste management. The carboxylic acid acts as a localized irritant to mucous membranes, while the fluorine atom prevents the use of standard organic disposal methods due to the risk of highly toxic byproduct formation during incineration.

Below is the comprehensive, step-by-step operational and safety guide for handling this chemical.

Quantitative Safety Data Summary

Before handling the material, operators must understand its hazard profile. The following table summarizes the standard Globally Harmonized System (GHS) classification for 3-Fluoro-4-propoxybenzoic acid based on its structural analogs 1.

Hazard CategoryGHS ClassificationSignal WordHazard Statements & Causality
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation. The acidic nature of the compound disrupts the skin's acid mantle, leading to localized inflammation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation. Micro-particulates can dissolve in the ocular tear film, causing rapid pH shifts and tissue damage.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation. Inhalation of airborne dust interacts with respiratory mucosa, causing acute coughing and cellular stress.

Personal Protective Equipment (PPE) Matrix & Mechanistic Justification

Do not simply wear PPE; understand why it is required. Every piece of equipment serves as a specific barrier against the physicochemical properties of this fluorinated acid.

  • Eye/Face Protection: Chemical safety goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses lack an orbital seal. Because 3-Fluoro-4-propoxybenzoic acid is a fine powder, electrostatic forces during transfer can aerosolize particulates. Goggles prevent these micro-particulates from bypassing the lenses and dissolving in the tear film.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against solid organic acids. However, if you are dissolving this compound in a polar aprotic solvent (e.g., DMSO or DMF), you must double-glove. The solvent acts as a permeation enhancer, rapidly driving the lipophilic fluorinated compound through the lipid bilayer of your skin if the glove barrier is breached.

  • Body Protection: 100% cotton lab coat with knit cuffs.

    • Causality: Synthetic blends can generate static electricity, which attracts airborne powders to your clothing. Knit cuffs ensure a closed system, preventing wrist exposure between the glove and the sleeve.

Operational Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system , meaning each step includes a built-in verification check to ensure the safety barrier remains uncompromised.

Step 1: Engineering Control Verification Handling must occur within a certified chemical fume hood.

  • Action: Verify the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. A steady inward pull physically confirms directional airflow before you open the chemical container.

Step 2: PPE Integrity Check and Donning

  • Action: Don your lab coat and safety goggles.

  • Self-Validation Check: Perform a pneumatic inflation test on your nitrile gloves. Trap air in the cuff, twist it closed, and roll it down to pressurize the fingers. If the glove holds pressure, there are no micro-tears. Don the gloves immediately after this check.

Step 3: Static-Free Weighing and Transfer

  • Action: Use a grounded, anti-static weigh boat and a stainless steel or PTFE-coated spatula.

  • Causality: Fluorinated organic powders are highly susceptible to electrostatic dispersion. Aggressive scraping or using highly charged plastic spatulas can cause the powder to "jump," contaminating the workspace and increasing inhalation risk.

Step 4: Post-Operation Doffing

  • Action: Remove gloves using the "beak method" (pinching the exterior of one glove to remove it, then sliding a bare finger under the cuff of the second).

  • Self-Validation Check: Visually inspect your bare hands for any redness or powder residue. Wash hands immediately with soap and water to hydrolyze and remove any trace acidic contaminants.

Spill Response and Disposal Plan

Immediate Spill Decontamination

If 3-Fluoro-4-propoxybenzoic acid powder is spilled outside the fume hood:

  • Do not sweep it dry, as this aerosolizes the irritant.

  • Cover the spill with a damp absorbent pad (using water or a mild sodium bicarbonate solution to neutralize the acid) 2.

  • Transfer the contaminated pads into a designated halogenated waste container.

Halogenated Organic Waste Protocol

Because of the covalently bound fluorine atom, this compound must never be disposed of in standard non-halogenated organic waste streams 3.

  • Causality: Standard thermal incineration of non-halogenated waste occurs at temperatures that cause fluorinated compounds to decompose into hydrogen fluoride (HF) gas—a highly toxic, bone-seeking, and corrosive emission.

  • Disposal Action: Segregate all associated waste (including contaminated gloves and weigh boats) into a clearly labeled Halogenated Organic Waste container. These containers are sent to specialized facilities equipped with alkaline scrubbers to safely neutralize halogenated emissions, strictly adhering to EPA 40 CFR 268 guidelines for halogenated organic compounds 4.

Process Visualization

G N1 1. Engineering Controls Verify Fume Hood Face Velocity (80-120 fpm) N2 2. PPE Donning Goggles, Lab Coat, Nitrile Gloves (Perform Glove Inflation Test) N1->N2 N3 3. Chemical Handling Anti-Static Weighing & Transfer of 3-Fluoro-4-propoxybenzoic acid N2->N3 N4 Contamination / Spill Detected? N3->N4 N5 Decontamination Damp Neutralization & Absorption N4->N5 Yes N6 4. Waste Segregation Halogenated Organic Waste (EPA 40 CFR 268) N4->N6 No N5->N6 N7 5. Doffing & Verification Inspect Skin & Wash Hands N6->N7

Workflow diagram for the safe handling and disposal of 3-Fluoro-4-propoxybenzoic acid.

References

  • BLD Pharm. "203115-97-3 | 3-Fluoro-4-propoxybenzoic acid Hazard Profile." 1

  • BenchChem. "Proper Disposal of (S)-2-Bromobutanoic Acid: A Guide for Laboratory Professionals." 3

  • Science.gov / Environmental Protection Agency. "Halogenated organic wastes: Topics by Science.gov (EPA 40 CFR 268)." 4

  • PubChem (NIH). "2-Chloropropionic acid | C3H5ClO2 | CID 11734 - Laboratory Chemical Safety Summary." 2

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